1,1-Difluoro-5-azaspiro[2.5]octane hydrochloride
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2,2-difluoro-5-azaspiro[2.5]octane;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11F2N.ClH/c8-7(9)4-6(7)2-1-3-10-5-6;/h10H,1-5H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXZOGVBFSOBEOW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CC2(F)F)CNC1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClF2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1630906-35-2 | |
| Record name | 1,1-difluoro-5-azaspiro[2.5]octane hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of 1,1-Difluoro-5-azaspiro[2.5]octane Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction
1,1-Difluoro-5-azaspiro[2.5]octane hydrochloride is a fluorinated saturated heterocyclic compound that has garnered interest within the pharmaceutical and chemical research sectors. Its unique spirocyclic architecture, combined with the presence of gem-difluoro substitution, imparts distinct conformational rigidity and electronic properties. These characteristics make it a valuable building block in medicinal chemistry for the development of novel therapeutic agents. The difluoromethyl group can act as a bioisosteric replacement for other functional groups, potentially enhancing metabolic stability, binding affinity, and other pharmacokinetic properties. This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of this compound, offering a critical resource for its application in research and development.
Chemical Identity and Structure
The foundational step in understanding the physicochemical nature of any compound is to establish its precise chemical identity.
Figure 1: Chemical structure of this compound.
Table 1: Chemical Identifiers
| Identifier | Value | Source |
| CAS Number | 1630906-35-2 | [1] |
| Molecular Formula | C₇H₁₂ClF₂N | [1] |
| Molecular Weight | 183.63 g/mol | [2][3] |
| Canonical SMILES | C1CC2(C(C2)(F)F)CNC1.Cl | |
| InChI Key | Not available |
Physicochemical Properties
A thorough understanding of the physicochemical properties is paramount for predicting a compound's behavior in various experimental and biological systems. Due to the limited availability of experimental data for this compound, this section presents a combination of available data and computationally predicted values.
Table 2: Summary of Physicochemical Properties
| Property | Value | Method | Source |
| Melting Point | Data not available | Experimental | |
| Boiling Point | Data not available | Experimental | |
| pKa | Data not available | Predicted | |
| LogP (Octanol-Water Partition Coefficient) | 1.2 | Predicted (XlogP) | [4] |
| Solubility | Data not available | Experimental | |
| Appearance | White to off-white solid | Visual Inspection | General chemical supplier information |
| Purity | ≥95% - ≥98% | Analytical Characterization | |
| Storage Conditions | Room temperature, dry and cool | Supplier Recommendation | [3] |
Lipophilicity (LogP)
The predicted XlogP of 1.2 suggests that this compound possesses a moderate degree of lipophilicity.[4] This is a critical parameter in drug design, as it influences a molecule's ability to cross cell membranes and its distribution within biological systems. The introduction of the two fluorine atoms significantly impacts the electronic distribution and lipophilicity of the molecule compared to its non-fluorinated analog.
Experimental Protocols for Physicochemical Property Determination
While specific experimental data for this compound is scarce, the following outlines standard, validated methodologies for determining key physicochemical properties. These protocols serve as a guide for researchers aiming to characterize this or similar molecules.
Workflow for Physicochemical Characterization
Figure 2: A generalized workflow for the experimental determination of key physicochemical properties.
Determination of Melting Point
-
Principle: The melting point is a fundamental physical property indicating the purity of a crystalline solid.
-
Methodology (Capillary Method):
-
A small, dry sample of this compound is packed into a capillary tube.
-
The capillary tube is placed in a calibrated melting point apparatus.
-
The sample is heated at a controlled rate.
-
The temperature range from the appearance of the first liquid drop to the complete melting of the solid is recorded as the melting point.
-
-
Causality: A sharp melting point range is indicative of high purity, while a broad range suggests the presence of impurities.
Determination of Aqueous Solubility
-
Principle: Solubility in aqueous media is a critical determinant of a drug candidate's bioavailability.
-
Methodology (Shake-Flask Method):
-
An excess amount of this compound is added to a known volume of purified water (or a relevant buffer) in a sealed container.
-
The mixture is agitated at a constant temperature for a sufficient period to reach equilibrium (typically 24-48 hours).
-
The suspension is filtered to remove undissolved solid.
-
The concentration of the dissolved compound in the filtrate is determined using a validated analytical technique such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
-
Trustworthiness: This method is considered the "gold standard" for solubility determination due to its direct measurement of the equilibrium concentration.
Determination of pKa
-
Principle: The pKa value indicates the strength of an acid or base and is crucial for understanding a compound's ionization state at different pH values.
-
Methodology (Potentiometric Titration):
-
A precisely weighed amount of this compound is dissolved in a suitable solvent (e.g., water or a water-cosolvent mixture).
-
The solution is titrated with a standardized solution of a strong acid or base.
-
The pH of the solution is monitored throughout the titration using a calibrated pH meter.
-
The pKa is determined from the inflection point of the titration curve.
-
-
Expertise: The choice of solvent and titrant is critical for obtaining accurate pKa values, especially for compounds with limited aqueous solubility.
Spectroscopic and Analytical Data
While a comprehensive set of spectral data is not publicly available, researchers can expect to use the following techniques for structural confirmation and purity assessment.
Table 3: Expected Analytical Characterization
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the protons on the spirocyclic ring system. |
| ¹³C NMR | Signals for the carbon atoms, with the difluorinated carbon showing a characteristic triplet due to C-F coupling. |
| ¹⁹F NMR | A singlet or complex multiplet corresponding to the two equivalent or non-equivalent fluorine atoms. |
| Mass Spectrometry | A molecular ion peak corresponding to the mass of the free base or the hydrochloride salt. |
| HPLC | A single major peak indicating the purity of the compound. |
Conclusion
This compound is a promising scaffold for the design of novel chemical entities in drug discovery. This guide has consolidated the available and predicted physicochemical data to provide a foundational understanding of this compound. While experimental determination of key properties such as melting point, solubility, and pKa is highly encouraged for definitive characterization, the information presented herein offers valuable insights for researchers and drug development professionals. The provided experimental frameworks serve as a reliable starting point for in-house characterization, ensuring scientific rigor and data integrity.
References
An In-depth Technical Guide to the Synthesis and Characterization of 1,1-Difluoro-5-azaspiro[2.5]octane Hydrochloride
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of 1,1-Difluoro-5-azaspiro[2.5]octane hydrochloride, a valuable building block for drug discovery and development. The document details a proposed synthetic pathway, including a step-by-step experimental protocol and a discussion of the underlying chemical principles. Furthermore, it outlines a thorough characterization strategy employing modern analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). This guide is intended for researchers, scientists, and professionals in the field of medicinal chemistry and drug development, offering both theoretical insights and practical guidance.
Introduction: The Significance of Fluorinated Azaspirocycles in Medicinal Chemistry
The introduction of fluorine atoms into organic molecules can profoundly influence their physicochemical and biological properties. This strategy, often employed in drug design, can enhance metabolic stability, improve binding affinity, and modulate lipophilicity, ultimately leading to more effective and safer therapeutic agents.[1] Spirocyclic scaffolds, characterized by two rings sharing a single atom, offer a rigid three-dimensional framework that can effectively probe biological space and lead to compounds with improved pharmacological profiles.[2]
The combination of a gem-difluorocyclopropane moiety and an azaspiro[2.5]octane core in This compound results in a unique structural motif with significant potential in medicinal chemistry. The difluorocyclopropane group can act as a bioisostere for a carbonyl group or a gem-dimethyl group, while the spirocyclic amine provides a key handle for further functionalization and interaction with biological targets. This guide aims to provide a robust and reproducible methodology for the synthesis and in-depth characterization of this promising compound.
Proposed Synthesis of this compound
Retrosynthetic Analysis and Strategy
The target molecule can be conceptually disconnected at the C-N bond of the free base, which is then formed from a suitable precursor. The core of the synthesis lies in the construction of the 1,1-difluorospiro[2.5]octane skeleton. A logical approach involves the difluorocyclopropanation of an exocyclic methylene precursor.
Synthetic Workflow Diagram
Caption: Proposed synthetic workflow for this compound.
Detailed Experimental Protocol
Step 1: Synthesis of tert-Butyl 4-methylenepiperidine-1-carboxylate
This step involves a standard Wittig reaction to introduce the exocyclic methylene group.
-
Materials:
-
N-Boc-4-piperidone
-
Methyltriphenylphosphonium bromide
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous Tetrahydrofuran (THF)
-
-
Procedure:
-
To a stirred suspension of methyltriphenylphosphonium bromide in anhydrous THF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add n-BuLi dropwise.
-
Allow the resulting orange-red solution to stir at room temperature for 1 hour to ensure complete formation of the ylide.
-
Cool the reaction mixture back to 0 °C and add a solution of N-Boc-4-piperidone in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction by the slow addition of water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford tert-butyl 4-methylenepiperidine-1-carboxylate.
-
Step 2: Synthesis of tert-Butyl 1,1-difluoro-5-azaspiro[2.5]octane-5-carboxylate
This crucial step utilizes a difluorocarbene precursor for the cyclopropanation of the alkene. The combination of (trifluoromethyl)trimethylsilane (TMSCF₃) and a catalytic amount of sodium iodide (NaI) is an effective and widely used method for generating difluorocarbene.[3][4]
-
Materials:
-
tert-Butyl 4-methylenepiperidine-1-carboxylate
-
(Trifluoromethyl)trimethylsilane (TMSCF₃)
-
Sodium iodide (NaI)
-
Anhydrous solvent (e.g., THF or DME)
-
-
Procedure:
-
To a solution of tert-butyl 4-methylenepiperidine-1-carboxylate in the anhydrous solvent under an inert atmosphere, add TMSCF₃ and a catalytic amount of NaI.
-
Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to yield tert-butyl 1,1-difluoro-5-azaspiro[2.5]octane-5-carboxylate.
-
Step 3: Synthesis of this compound
The final step involves the removal of the Boc protecting group and subsequent formation of the hydrochloride salt.
-
Materials:
-
tert-Butyl 1,1-difluoro-5-azaspiro[2.5]octane-5-carboxylate
-
Hydrochloric acid solution (e.g., 4 M in 1,4-dioxane or ethereal HCl)
-
Anhydrous diethyl ether
-
-
Procedure:
-
Dissolve tert-butyl 1,1-difluoro-5-azaspiro[2.5]octane-5-carboxylate in a minimal amount of a suitable solvent (e.g., methanol or dichloromethane).
-
Add an excess of the hydrochloric acid solution at 0 °C.
-
Allow the reaction mixture to stir at room temperature for 2-4 hours, monitoring the deprotection by TLC.
-
Concentrate the reaction mixture under reduced pressure.
-
Triturate the resulting solid with anhydrous diethyl ether, filter, and wash the solid with ether to obtain the desired this compound.
-
The product can be further purified by recrystallization if necessary.
-
Characterization of this compound
A comprehensive characterization is essential to confirm the identity, purity, and structure of the synthesized compound.
Analytical Workflow Diagram
Caption: Analytical workflow for the characterization of this compound.
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for the structural elucidation of organic molecules. For this compound, ¹H, ¹³C, and ¹⁹F NMR spectra should be acquired.
-
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the protons of the piperidine and cyclopropane rings. The protons on the carbons adjacent to the nitrogen will likely appear as broad multiplets due to coupling with the nitrogen proton and conformational exchange. The cyclopropyl protons will exhibit complex splitting patterns due to geminal and vicinal couplings, as well as coupling to the fluorine atoms.
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for each carbon atom in the molecule. The carbon of the difluorocyclopropane ring will appear as a triplet due to one-bond coupling with the two fluorine atoms. The chemical shifts of the piperidine ring carbons will be influenced by the presence of the spirocenter and the protonated nitrogen.
-
¹⁹F NMR: The fluorine NMR spectrum is expected to show a single signal, as the two fluorine atoms are chemically equivalent. This signal will likely be a complex multiplet due to coupling with the adjacent cyclopropyl protons.
Table 1: Predicted NMR Data for 1,1-Difluoro-5-azaspiro[2.5]octane
| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) | Assignment |
| ¹H | 3.0 - 3.4 | m | - | CH₂ adjacent to N |
| ¹H | 1.8 - 2.2 | m | - | CH₂ of piperidine ring |
| ¹H | 1.0 - 1.5 | m | - | CH₂ of cyclopropane ring |
| ¹³C | ~115 | t | ¹JCF ≈ 280-300 | C(F)₂ |
| ¹³C | ~45 | s | - | Spiro C |
| ¹³C | ~40 | s | - | CH₂ adjacent to N |
| ¹³C | ~30 | s | - | CH₂ of piperidine ring |
| ¹³C | ~20 | t | ²JCF ≈ 10-15 | CH₂ of cyclopropane ring |
| ¹⁹F | -130 to -150 | m | - | CF₂ |
Note: These are predicted values and may vary depending on the solvent and other experimental conditions.
Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
-
High-Resolution Mass Spectrometry (HRMS): HRMS should be used to confirm the elemental composition of the molecular ion. For the free base, the expected [M+H]⁺ ion would be C₇H₁₂F₂N⁺.
-
Fragmentation Pattern: The mass spectrum of the free base is expected to show a molecular ion peak. Common fragmentation pathways for cyclic amines involve alpha-cleavage, leading to the loss of alkyl radicals from the carbon adjacent to the nitrogen.[5][6] The difluorocyclopropane ring may also undergo fragmentation.
Chromatographic Analysis
High-Performance Liquid Chromatography (HPLC): HPLC should be used to determine the purity of the final compound. A suitable method would involve a reversed-phase column with a mobile phase consisting of a mixture of water and acetonitrile containing an appropriate modifier like trifluoroacetic acid (TFA) or formic acid. The purity should be reported as a percentage based on the area of the main peak.
Safety and Handling
As with all chemicals, this compound should be handled with appropriate safety precautions. It is recommended to work in a well-ventilated fume hood and wear personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier. Although specific toxicity data for this compound is not available, compounds containing fluorine and amine functionalities should be handled with care.
Conclusion
This technical guide has outlined a comprehensive approach to the synthesis and characterization of this compound. The proposed synthetic route is based on well-established chemical transformations and offers a practical method for obtaining this valuable building block. The detailed characterization plan ensures the unambiguous identification and purity assessment of the final product. The information provided herein is intended to empower researchers and scientists in their efforts to explore the potential of fluorinated azaspirocycles in the development of novel therapeutics.
References
A Technical Guide to 1,1-Difluoro-5-azaspiro[2.5]octane Hydrochloride: A Privileged Scaffold in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Spirocyclic scaffolds have garnered significant attention in medicinal chemistry due to their unique three-dimensional architecture, which can lead to improved potency, selectivity, and pharmacokinetic properties of drug candidates. Among these, the 1,1-difluoro-5-azaspiro[2.5]octane hydrochloride moiety represents a particularly compelling structural motif. The incorporation of a gem-difluoro group on the cyclopropane ring introduces unique electronic and metabolic properties, making this scaffold a valuable building block in the design of novel therapeutics. This guide provides an in-depth analysis of its core attributes, synthetic strategies, and potential applications in drug development, grounded in the principles of modern medicinal chemistry.
Core Compound Identification and Properties
This compound is a specific chemical entity with the following identifiers:
| Property | Value | Source |
| CAS Number | 1630906-35-2 | [1][2] |
| Molecular Formula | C7H12ClF2N | [1][2][3] |
| Molecular Weight | 183.63 g/mol | [4] |
| Synonyms | 1,1-DIFLUORO-5-AZASPIRO[2.5]OCTANE HCL; 5-Azaspiro[2.5]octane, 1,1-difluoro-, hydrochloride (1:1); 2,2-difluoro-5-azaspiro[2.5]octane | [2] |
The Rationale for Fluorination in Azaspirocyclic Scaffolds
The strategic incorporation of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance a variety of properties.[5][6][7] The gem-difluoro group in the 1,1-difluoro-5-azaspiro[2.5]octane scaffold offers several key advantages:
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, which can block metabolically labile positions, leading to increased metabolic stability and a longer half-life of the drug molecule.[7][8]
-
Modulation of Physicochemical Properties: Fluorine's high electronegativity can influence the acidity or basicity of nearby functional groups, which can in turn affect a compound's pKa, lipophilicity, and membrane permeability.[6][7]
-
Conformational Control: The steric and electronic effects of the difluoro group can lock the molecule into a specific, biologically active conformation, enhancing its binding affinity and selectivity for its target protein.
-
Enhanced Target Interactions: The polarized C-F bond can participate in favorable dipole-dipole or hydrogen bond interactions with the target protein, contributing to increased potency.[6]
Synthetic Strategies for Azaspirocyclic Cores
While specific synthetic protocols for this compound are not extensively detailed in publicly available literature, general and robust methods for the synthesis of azaspirocycles can be adapted. The choice of a particular synthetic route is often dictated by the desired substitution pattern, stereochemistry, and overall molecular complexity.[9] Key strategies include:
-
[3+2] Cycloaddition: This method offers a rapid approach to constructing complex azaspirocyclic scaffolds, often with good stereocontrol.[9]
-
NBS-Promoted Semipinacol Rearrangement: This strategy provides a highly diastereoselective method for the construction of specific azaspirocyclic ketones, which can be further elaborated.[9]
-
Aza-Prins Cyclization: This approach allows for the rapid assembly of complex azaspirocycles with good to excellent stereocontrol.[9]
-
Ring-Closing Metathesis (RCM): RCM has proven to be a versatile and reliable tool for the formation of a range of unsaturated azaspirocycles.[9]
A generalized workflow for the synthesis of a substituted azaspirocycle is depicted below:
Caption: A generalized synthetic workflow for the preparation of functionalized azaspirocycles.
Applications in Drug Discovery and Development
The this compound scaffold is a valuable building block for the synthesis of novel drug candidates across various therapeutic areas. Its utility stems from its ability to impart favorable properties to the final molecule.
Central Nervous System (CNS) Disorders
Azaspirocycles have shown promise as modulators of G-protein coupled receptors (GPCRs), such as the M4 muscarinic acetylcholine receptor, which is a key target in the treatment of neuropsychiatric disorders.[9] The unique three-dimensional structure of the spirocyclic core can lead to high selectivity for specific receptor subtypes, potentially reducing off-target effects.
Caption: A simplified diagram of a G-protein coupled receptor (GPCR) signaling pathway.
Oncology
The metabolic stability conferred by the gem-difluoro group makes this scaffold attractive for the development of oncology drugs, where resistance due to metabolic degradation can be a significant challenge.[7][8]
Infectious Diseases
The development of novel anti-infective agents is a critical area of research. Azaspirocycles have been evaluated for their potential as anti-infective agents, and the incorporation of fluorine can enhance their cell permeability and metabolic stability, leading to improved efficacy.[10]
Experimental Protocols: A General Approach to Azaspirocycle Synthesis
Protocol: [3+2] Cycloaddition for the Synthesis of a Diazaspiro[3.4]octane Derivative
Objective: To synthesize 6-Benzyl-2,6-diazaspiro[3.4]octane via a [3+2] cycloaddition reaction.
Materials:
-
Benzyl(methoxymethyl)(trimethylsilylmethyl)amine
-
Methylenecyclobutane
-
Trifluoroacetic acid
-
Dry dichloromethane
-
Standard laboratory glassware and stirring equipment
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
To a solution of benzyl(methoxymethyl)(trimethylsilylmethyl)amine (1.2 mmol) and methylenecyclobutane (1.0 mmol) in dry dichloromethane (10 mL) under an inert atmosphere, add trifluoroacetic acid (0.1 mmol) at 0 °C.
-
Stir the reaction mixture at 0 °C and monitor the progress of the reaction by a suitable analytical technique (e.g., TLC or LC-MS).
-
Upon completion of the reaction, quench the reaction with a suitable aqueous solution (e.g., saturated sodium bicarbonate).
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 6-Benzyl-2,6-diazaspiro[3.4]octane.
Self-Validation: The identity and purity of the synthesized compound should be confirmed by standard analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Conclusion and Future Perspectives
This compound is a promising scaffold for the development of new therapeutics. The combination of a rigid spirocyclic core with the unique properties of the gem-difluoro group offers medicinal chemists a powerful tool to design drug candidates with improved pharmacological profiles. While specific data for this particular compound is limited in the public domain, the general principles of azaspirocycle synthesis and the well-documented effects of fluorination in drug design provide a strong foundation for its exploration in various drug discovery programs. Future research will likely focus on the development of efficient and stereoselective synthetic routes to this and related scaffolds, as well as the systematic evaluation of their potential in a broader range of therapeutic targets.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. 1,1-difluoro-6-azaspiro[2.5]octane hydrochloride, CasNo.1263132-31-5 LIDE PHARMACEUTICALS LIMITED China (Mainland) [lidepharma.lookchem.com]
- 4. chemscene.com [chemscene.com]
- 5. Metabolic and Pharmaceutical Aspects of Fluorinated Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. iris.unipa.it [iris.unipa.it]
- 9. benchchem.com [benchchem.com]
- 10. Synthesis of azaspirocycles and their evaluation in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
The Emergence of Gem-Difluorinated Azaspirocycles: A Technical Guide to Synthesis and Application
Abstract
The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate physicochemical and biological properties. Among the vast landscape of fluorinated motifs, the gem-difluoromethylene group holds a place of particular importance, serving as a bioisostere for carbonyls and other functional groups, while enhancing metabolic stability and binding affinity. When embedded within an azaspirocyclic framework—a three-dimensional scaffold known to improve pharmacological profiles—the resulting gem-difluorinated azaspirocycles represent a class of compounds with immense potential for drug discovery. This technical guide provides an in-depth exploration of the discovery and synthesis of these complex molecules. We will delve into the key synthetic strategies that have enabled access to these challenging scaffolds, discuss the mechanistic underpinnings of these transformations, and highlight their burgeoning applications in the development of novel therapeutics. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of gem-difluorinated azaspirocycles in their own research endeavors.
Introduction: The Allure of the Gem-Difluorinated Azaspirocyclic Scaffold
The quest for novel chemical matter with enhanced drug-like properties is a perpetual driver of innovation in pharmaceutical research. Azaspirocycles, bicyclic systems sharing a single nitrogen-containing atom, have gained significant traction as privileged scaffolds in drug design. Their inherent three-dimensionality allows for precise vectoral projection of substituents into protein binding pockets, often leading to improved potency and selectivity. Furthermore, the spirocyclic core can enhance metabolic stability and aqueous solubility compared to their flatter, aromatic counterparts.
The introduction of a gem-difluoromethylene (CF2) group into an azaspirocyclic framework imparts a unique set of properties that can be transformative for a drug candidate. The CF2 group is a non-hydrolyzable mimic of a carbonyl group, and its strong electron-withdrawing nature can profoundly influence the pKa of neighboring functional groups, such as amines, altering their ionization state at physiological pH. This modulation of basicity can have a significant impact on target engagement and pharmacokinetic properties. Moreover, the C-F bond is exceptionally strong, rendering the gem-difluoro motif resistant to metabolic degradation, thereby increasing the half-life of a drug.
Despite their desirable properties, the synthesis of gem-difluorinated azaspirocycles presents a formidable challenge to synthetic chemists. The construction of a quaternary carbon center bearing two fluorine atoms within a spirocyclic system requires specialized synthetic methodologies that can control both regioselectivity and stereoselectivity. This guide will illuminate the key synthetic innovations that have made these valuable compounds more accessible.
Core Synthetic Strategies for Gem-Difluorinated Azaspirocycles
The synthesis of gem-difluorinated azaspirocycles has been approached through several innovative strategies. This section will detail some of the most impactful methods, providing mechanistic insights and representative experimental protocols.
Palladium-Catalyzed Spirocyclopropanation of Gem-Difluoroalkenes
A powerful and direct approach to gem-difluorinated azaspirocycles involves the palladium-catalyzed spirocyclopropanation of gem-difluoroalkenes. This method allows for the construction of novel 6,6-difluoro-5-azaspiro[2.4]heptanes, which can serve as valuable building blocks for more complex molecules.[1]
Mechanistic Rationale:
The reaction proceeds through the formation of a π-allylpalladium 1,4-dipole, which then undergoes a spirocyclopropanation reaction with a gem-difluoroalkene. A key mechanistic feature is the competition between the desired spirocyclopropanation and a β-F elimination pathway from the π-allylpalladium zwitterionic intermediate.[1] Careful optimization of reaction conditions, including the choice of ligand and solvent, is crucial to favor the formation of the desired azaspirocycle.
Diagram of the Catalytic Cycle for Palladium-Catalyzed Spirocyclopropanation
Caption: Catalytic cycle for the Pd-catalyzed synthesis of gem-difluorinated azaspirocycles.
Representative Experimental Protocol: Synthesis of a 6,6-difluoro-5-azaspiro[2.4]heptane derivative
To a flame-dried Schlenk tube under an argon atmosphere is added the allylic precursor (1.0 equiv), the gem-difluoroalkene (1.2 equiv), Pd2(dba)3 (2.5 mol %), and a phosphine ligand (10 mol %). Anhydrous and degassed solvent (e.g., toluene or THF) is added, and the reaction mixture is stirred at a specified temperature (e.g., 60-100 °C) for a designated time (e.g., 12-24 h). The reaction progress is monitored by TLC or GC-MS. Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is purified by column chromatography on silica gel to afford the desired gem-difluorinated azaspirocycle.
Note: This is a generalized protocol. Specific conditions, including the choice of ligand, solvent, temperature, and reaction time, will vary depending on the specific substrates used. Refer to the primary literature for detailed procedures.[1]
Intramolecular [3+2] Cycloaddition of Azomethine Ylides
The intramolecular [3+2] cycloaddition of azomethine ylides with tethered gem-difluoroalkenes represents a highly effective strategy for the construction of complex polycyclic gem-difluorinated azaspirocycles. This method allows for the creation of multiple stereocenters in a single, highly diastereoselective step.
Mechanistic Rationale:
Azomethine ylides are typically generated in situ from the condensation of an amine with an aldehyde. In an intramolecular setting, the aldehyde contains a pendent gem-difluoroalkene. The newly formed azomethine ylide then undergoes a [3+2] cycloaddition with the tethered alkene to form the spirocyclic product. The stereochemical outcome of the reaction is often controlled by the geometry of the transition state, which can be influenced by the choice of catalyst and reaction conditions.
Diagram of Intramolecular [3+2] Cycloaddition
Caption: General workflow for intramolecular [3+2] cycloaddition to form gem-difluorinated azaspirocycles.
Dearomative Spirocyclization of N-Heterocycles
Dearomatization reactions of N-heterocycles, such as pyridines and indoles, have emerged as a powerful tool for the synthesis of spirocyclic compounds. While the direct application to gem-difluorinated systems is still an evolving area, the principles can be readily extended. A notable example is the catalyst-free gem-difluorination/spirocyclization of indole-2-carboxamides.[2]
Mechanistic Rationale:
This transformation is thought to proceed through an initial fluorination of the indole ring, followed by an intramolecular cyclization of the amide nitrogen onto the activated indole nucleus, leading to the formation of the spirocyclic indoline. The use of a reagent like Selectfluor is noteworthy, as it can act as both a fluorinating agent and a precursor to an alkaline accelerator.[2]
Diagram of Dearomative Spirocyclization
Caption: Dearomative gem-difluorination and spirocyclization of an indole derivative.
Applications in Drug Discovery: A Scaffold of Promise
While the field of gem-difluorinated azaspirocycles is still relatively young, the foundational scaffolds upon which they are built have a rich history in medicinal chemistry. The spiro[pyrrolidine-3,3'-oxindole] and spiro[piperidine-4,3'-oxindole] core structures are found in numerous natural products and have been extensively explored as platforms for the development of potent therapeutic agents. The introduction of a gem-difluoro group to these privileged scaffolds is a logical and promising strategy to enhance their drug-like properties.
| Parent Azaspirocyclic Scaffold | Therapeutic Area of Parent Scaffold | Potential Advantages of Gem-Difluorination | Representative Bioactive Parent Compound | Reference |
| Spiro[pyrrolidine-3,3'-oxindole] | Anticancer | Increased metabolic stability, modulation of H-bond accepting capacity, altered lipophilicity. | MI-888 (MDM2 inhibitor) | --INVALID-LINK-- |
| Spiro[piperidine-4,3'-oxindole] | CNS disorders, anticancer | Enhanced blood-brain barrier penetration, improved metabolic profile, fine-tuning of receptor binding. | Cariprazine (antipsychotic) | --INVALID-LINK-- |
| Azaspiro[4.5]decane | Various (e.g., GPCR targets) | Improved oral bioavailability, increased target residence time. | Buspirone (anxiolytic) | --INVALID-LINK-- |
Future Perspectives and Conclusion
The synthesis of gem-difluorinated azaspirocycles is a rapidly advancing field with significant potential to impact drug discovery. Future research will likely focus on the development of new, more efficient, and stereoselective synthetic methods. The exploration of novel ring systems and the expansion of the substrate scope of existing methods will be crucial for accessing a wider range of chemical diversity. Furthermore, as more of these unique compounds become available, we can anticipate a deeper understanding of how the interplay between the gem-difluoro motif and the azaspirocyclic scaffold influences biological activity. The continued investigation of these fascinating molecules will undoubtedly lead to the discovery of novel therapeutic agents with improved pharmacological profiles.
References
A Technical Guide to the Physicochemical Properties of 1,1-Difluoro-5-azaspiro[2.5]octane: Monoisotopic Mass and Predicted Collision Cross Section
This technical guide provides a detailed exploration of two key analytical parameters for the novel spirocyclic compound, 1,1-Difluoro-5-azaspiro[2.5]octane: its monoisotopic mass and predicted collision cross section (CCS). For researchers in drug discovery and development, these parameters are fundamental for the unambiguous identification, characterization, and quantification of new chemical entities. This document will delve into the theoretical basis for these values, the computational methodologies used for their prediction, and their practical implications in modern analytical workflows, particularly those leveraging ion mobility-mass spectrometry (IMS-MS).
Executive Summary: The Analytical Imperative
In the fast-paced environment of pharmaceutical research, the ability to rapidly and confidently characterize small molecules is paramount. 1,1-Difluoro-5-azaspiro[2.5]octane, a compound of interest for its unique structural motifs, requires precise analytical descriptors for its progression through the discovery pipeline. High-resolution mass spectrometry (HRMS) provides the monoisotopic mass, a highly accurate measure of a molecule's mass based on its most abundant isotopes.[1][2] Complementing this, ion mobility spectrometry (IMS) offers an orthogonal dimension of separation based on an ion's size, shape, and charge, quantified as its collision cross section (CCS).[3][4] The synergy of these techniques, IMS-MS, enhances analytical resolution and provides greater confidence in compound identification.[3][4][5] This guide outlines the in-silico determination of these critical parameters for 1,1-Difluoro-5-azaspiro[2.5]octane.
Monoisotopic Mass Calculation: A Foundational Parameter
The monoisotopic mass is the cornerstone of high-resolution mass spectrometry. It is calculated by summing the masses of the most abundant naturally occurring stable isotopes of each atom within a molecule.[6][7] This value is distinct from the molecular weight, which is an average of all naturally occurring isotopes. For 1,1-Difluoro-5-azaspiro[2.5]octane, the molecular formula of the neutral, free base is C7H11F2N.
Experimental Protocol: Manual Calculation
The calculation of the monoisotopic mass is a straightforward yet critical process. The following steps detail this calculation for C7H11F2N:
-
Identify Constituent Elements and their Counts:
-
Carbon (C): 7
-
Hydrogen (H): 11
-
Fluorine (F): 2
-
Nitrogen (N): 1
-
-
Obtain the Exact Mass of the Most Abundant Isotope for Each Element:
-
¹²C: 12.000000 Da
-
¹H: 1.007825 Da
-
¹⁹F: 18.998403 Da (Fluorine has only one stable isotope)
-
¹⁴N: 14.003074 Da
-
-
Calculate the Total Mass:
-
Mass = (7 * 12.000000) + (11 * 1.007825) + (2 * 18.998403) + (1 * 14.003074)
-
Mass = 84.000000 + 11.086075 + 37.996806 + 14.003074
-
Monoisotopic Mass = 147.085955 Da
-
This calculated value is in excellent agreement with the monoisotopic mass of 147.08595 Da reported in public chemical databases like PubChem.[8]
Collision Cross Section (CCS) Prediction: A Three-Dimensional Insight
The collision cross section (CCS) is a measure of the effective area of an ion as it travels through a buffer gas under the influence of an electric field.[3][9] This parameter is highly dependent on the three-dimensional structure of the ion. Predicting CCS values has become an invaluable tool in analytical chemistry, as it allows for the creation of theoretical libraries to aid in the identification of unknown compounds without the need for authentic standards.[1][10][11]
Methodologies for CCS Prediction
There are two primary approaches for the in-silico prediction of CCS values: physics-based computational modeling and machine learning methods.[1][12][13]
-
Physics-Based Models: These methods, such as the trajectory method (TM) implemented in software like MobCal and HPCCS, simulate the interactions between an ion and the buffer gas molecules.[1][12] This approach requires a three-dimensional structure of the ion as input and can be computationally intensive but provides a first-principles prediction.
-
Machine Learning Models: In recent years, machine learning algorithms, including artificial neural networks, random forests, and graph attention networks, have been trained on large experimental CCS databases.[10][12][14] These models, such as CCS-Predict Pro and MetCCS, can predict CCS values with high accuracy and speed, often using 2D molecular descriptors as input.[15][16] The accuracy of these predictions is highly dependent on the diversity and quality of the training data.[13]
Predicted CCS Values for 1,1-Difluoro-5-azaspiro[2.5]octane
For this guide, we will reference the predicted CCS values for 1,1-Difluoro-5-azaspiro[2.5]octane available from PubChemLite, which were calculated using the CCSbase prediction tool.[8] These predictions are crucial for identifying this molecule in complex mixtures, as different ionization adducts will have distinct m/z and CCS values.
Table 1: Predicted Physicochemical Properties of 1,1-Difluoro-5-azaspiro[2.5]octane (C7H11F2N)
| Parameter | Value | Source |
| Monoisotopic Mass | 147.08595 Da | --INVALID-LINK--[8] |
| Predicted CCS (Ų) | ||
| [M+H]⁺ Adduct | 131.0 | --INVALID-LINK--[8] |
| [M+Na]⁺ Adduct | 139.8 | --INVALID-LINK--[8] |
| [M+K]⁺ Adduct | 138.1 | --INVALID-LINK--[8] |
| [M+NH₄]⁺ Adduct | 149.3 | --INVALID-LINK--[8] |
| [M-H]⁻ Adduct | 132.3 | --INVALID-LINK--[8] |
Experimental and Computational Workflow
The determination of these analytical parameters follows a structured workflow, whether performed experimentally or computationally. The following diagram illustrates the key stages in a computational approach to determining monoisotopic mass and CCS.
References
- 1. Collision Cross Section (CCS) Measurement and Prediction Methods in Omics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. longdom.org [longdom.org]
- 4. news-medical.net [news-medical.net]
- 5. tandfonline.com [tandfonline.com]
- 6. Monoisotopic mass - Wikipedia [en.wikipedia.org]
- 7. Calculating Exact Masses | Mass Spectrometry Facility, University of Missouri [msfacility.missouri.edu]
- 8. PubChemLite - 1,1-difluoro-5-azaspiro[2.5]octane hydrochloride (C7H11F2N) [pubchemlite.lcsb.uni.lu]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Predicting Collision Cross-Section Values for Small Molecules through Chemical Class-Based Multimodal Graph Attention Network - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Measuring and Predicting collision cross section (CCS) values for unknown compounds | EurekAlert! [eurekalert.org]
- 14. researchgate.net [researchgate.net]
- 15. CCS-Predict Pro | Bruker [bruker.com]
- 16. MetCCS Home Page [zhulab.cn]
Methodological & Application
The Strategic Integration of 1,1-Difluoro-5-azaspiro[2.5]octane Hydrochloride in Modern Drug Discovery: A Guide for Medicinal Chemists
Introduction: The Growing Imperative for Three-Dimensionality and Fluorine in Drug Design
In the relentless pursuit of novel therapeutics with enhanced efficacy, selectivity, and pharmacokinetic profiles, medicinal chemists are increasingly turning to building blocks that offer a departure from the planar, two-dimensional chemical space that has historically dominated drug discovery. Spirocyclic scaffolds, with their inherent three-dimensionality, provide a robust framework for creating structurally complex molecules that can better engage with the intricate topographies of biological targets.[1][2] Concurrently, the strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate key physicochemical and pharmacological properties.[3][4] The 1,1-difluoro-5-azaspiro[2.5]octane hydrochloride building block elegantly marries these two concepts, presenting a unique scaffold that can unlock new avenues in drug design.
This guide provides a comprehensive overview of the application of this compound as a strategic building block in drug discovery. We will delve into its physicochemical properties, provide detailed protocols for its incorporation into lead molecules, and explore its impact on drug metabolism and pharmacokinetics (DMPK) through a case study lens.
Physicochemical Properties and Strategic Advantages
The 1,1-difluoro-5-azaspiro[2.5]octane moiety offers a compelling set of features that can be leveraged to overcome common challenges in drug development. The gem-difluoro group on the cyclopropane ring and the spirocyclic nature of the scaffold synergistically contribute to a unique property profile.
| Property | Impact of 1,1-Difluoro-5-azaspiro[2.5]octane Moiety | Rationale and Mechanistic Insight |
| Lipophilicity (logP) | Modulates lipophilicity | The highly electronegative fluorine atoms can either increase or decrease lipophilicity depending on the surrounding molecular environment.[5] This allows for fine-tuning of a compound's solubility and permeability. |
| Basicity (pKa) | Lowers the pKa of the secondary amine | The strong electron-withdrawing effect of the gem-difluoro group reduces the basicity of the piperidine nitrogen. This can be advantageous in mitigating off-target effects, such as hERG channel inhibition, which is often associated with highly basic amines.[1][6] |
| Metabolic Stability | Enhances metabolic stability | The robust C-F bonds are resistant to oxidative metabolism by cytochrome P450 enzymes.[1] The spirocyclic core also introduces conformational rigidity, which can shield adjacent metabolic "soft spots" from enzymatic degradation.[7] |
| Three-Dimensionality (Fsp3) | Increases the fraction of sp3-hybridized carbons | A higher Fsp3 character is often correlated with improved clinical success rates, as it can lead to better target engagement and reduced off-target toxicity.[1] |
| Conformational Rigidity | Restricts conformational freedom | The spirocyclic system locks the geometry of the molecule, which can lead to a more favorable orientation for binding to the target protein, potentially increasing potency and selectivity.[2][8] |
Experimental Protocols: Incorporation of the 1,1-Difluoro-5-azaspiro[2.5]octane Moiety
The secondary amine of this compound serves as a versatile handle for its incorporation into a wide range of molecular scaffolds. The Buchwald-Hartwig amination is a particularly powerful and widely used method for forming the crucial C-N bond between the spirocycle and an aryl or heteroaryl partner.
Protocol 1: Palladium-Catalyzed Buchwald-Hartwig N-Arylation
This protocol details a general procedure for the coupling of this compound with an aryl bromide.
Reaction Scheme:
Materials:
-
This compound
-
Aryl bromide of interest
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene
-
Argon (or other inert gas)
Procedure:
-
To an oven-dried Schlenk tube, add the aryl bromide (1.0 mmol, 1.0 equiv), this compound (1.2 mmol, 1.2 equiv), Pd₂(dba)₃ (0.02 mmol, 0.02 equiv), and XPhos (0.04 mmol, 0.04 equiv).
-
Seal the tube with a rubber septum, and evacuate and backfill with argon three times.
-
Add sodium tert-butoxide (1.4 mmol, 1.4 equiv) to the tube under a positive pressure of argon.
-
Add anhydrous toluene (5 mL) via syringe.
-
Place the reaction vessel in a preheated oil bath at 100 °C and stir for 12-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate (20 mL).
-
Filter the mixture through a pad of Celite®, washing the pad with additional ethyl acetate (10 mL).
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
Purification:
The crude product can be purified by flash column chromatography on silica gel.[9] Given the basic nature of the product, it is often beneficial to pre-treat the silica gel with a triethylamine solution (e.g., 1-2% triethylamine in the eluent) to prevent streaking and improve separation.[10][11] A typical eluent system would be a gradient of ethyl acetate in hexanes.
Characterization:
The structure and purity of the final product should be confirmed by nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F) and mass spectrometry.[12][13][14]
Experimental Workflow for Buchwald-Hartwig N-Arylation
Impact on DMPK Properties: A Case Study Perspective
Let's consider a hypothetical lead compound for a ROCK inhibitor that suffers from poor metabolic stability and off-target activity.
Logical Relationship between Structural Modification and DMPK Improvement
By replacing a metabolically labile fragment of the initial lead with the 1,1-difluoro-5-azaspiro[2.5]octane moiety, we can anticipate several beneficial outcomes:
-
Enhanced Metabolic Stability: The gem-difluoro group is expected to block potential sites of oxidative metabolism, leading to a longer half-life and improved oral bioavailability.[2][8]
-
Modulated Basicity: The lowered pKa of the spirocyclic amine can reduce interactions with off-targets that have a preference for more basic ligands, thereby improving the selectivity profile of the compound.
-
Improved Potency and Selectivity: The rigid spirocyclic scaffold can orient key binding elements in a more favorable conformation for interaction with the ROCK active site, potentially leading to an increase in potency and selectivity over other kinases.
Conclusion
This compound is a valuable and versatile building block for modern drug discovery. Its unique combination of three-dimensionality and fluorine substitution provides medicinal chemists with a powerful tool to address common challenges in lead optimization, including poor metabolic stability, off-target toxicity, and suboptimal pharmacokinetic properties. The synthetic accessibility of this scaffold, coupled with its predictable impact on key drug-like properties, makes it an attractive choice for the design of next-generation therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. diva-portal.org [diva-portal.org]
- 6. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 7. WO2014068035A1 - Novel rock inhibitors - Google Patents [patents.google.com]
- 8. mdpi.com [mdpi.com]
- 9. biotage.com [biotage.com]
- 10. rsc.org [rsc.org]
- 11. Chromatography [chem.rochester.edu]
- 12. Structural and conformational analysis of 1-oxaspiro[2.5]octane and 1-oxa-2-azaspiro[2.5]octane derivatives by (1) H, (13) C, and (15) N NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. US10335449B2 - Rho associated kinase (ROCK) inhibitors and their use in treating disease - Google Patents [patents.google.com]
- 16. ES2937039T3 - ROCK Diazaspiro Inhibitors - Google Patents [patents.google.com]
- 17. WO2019089868A1 - Diazaspiro rock inhibitors - Google Patents [patents.google.com]
The Difluoro-azaspiro[2.5]octane Motif: A Modern Bioisostere for Piperidine in Drug Discovery
Application Note & Protocols
Introduction: The Imperative for Piperidine Bioisosteres in Modern Medicinal Chemistry
The piperidine ring is a cornerstone of medicinal chemistry, present in a vast number of FDA-approved drugs.[1] Its prevalence is a testament to its favorable properties, including its ability to confer aqueous solubility and act as a versatile scaffold for presenting pharmacophoric elements in three-dimensional space. However, the very ubiquity of the piperidine motif can be a double-edged sword, leading to challenges in achieving selectivity and favorable metabolic profiles. The N-dealkylation of piperidines is a common metabolic pathway, which can lead to rapid clearance and the formation of potentially inactive or reactive metabolites.
To overcome these limitations and to explore new chemical space, medicinal chemists are increasingly turning to bioisosteres – chemical groups that can replace the piperidine ring while maintaining or improving upon its desirable properties. The difluoro-azaspiro[2.5]octane motif has emerged as a compelling piperidine bioisostere. This rigid, spirocyclic scaffold offers a unique three-dimensional architecture that can enhance binding affinity to biological targets.[2] The introduction of the gem-difluoro group can significantly modulate the physicochemical properties of the molecule, including its basicity (pKa) and lipophilicity (logP), and can block sites of metabolism, thereby enhancing metabolic stability.[1][3][4]
This application note provides a comprehensive guide to the incorporation of the difluoro-azaspiro[2.5]octane motif as a piperidine bioisostere, with a focus on the 4,4-difluoro-6-azaspiro[2.5]octane isomer. We will delve into the synthetic strategies for this building block, provide detailed protocols for its use, and present a comparative analysis of its properties versus piperidine. Furthermore, we will explore a case study illustrating the successful application of this motif in the development of potent and selective enzyme inhibitors.
Comparative Physicochemical Properties: Difluoro-azaspiro[2.5]octane vs. Piperidine
The strategic introduction of gem-difluorination onto the azaspiro[2.5]octane scaffold imparts significant changes to its electronic and conformational properties compared to the parent piperidine. These alterations can be leveraged to fine-tune the drug-like properties of a lead compound.
| Property | Piperidine | 4,4-Difluoro-6-azaspiro[2.5]octane (Predicted/Typical) | Rationale for Change & Impact on Drug Design |
| pKa | ~11.2 | ~8.5 - 9.5 | The strong electron-withdrawing effect of the two fluorine atoms lowers the basicity of the nitrogen. This can be advantageous in reducing off-target interactions with aminergic GPCRs and ion channels, and can improve oral absorption by modulating the ionization state in the gastrointestinal tract.[3][5] |
| logP | ~0.5 | ~1.5 - 2.0 | While fluorine is highly electronegative, the introduction of a gem-difluoro group often increases lipophilicity. This can enhance membrane permeability and cell penetration, but must be carefully balanced to maintain aqueous solubility.[3] |
| Metabolic Stability | Susceptible to N-dealkylation and ring oxidation | Generally enhanced | The spirocyclic nature of the core and the presence of the electron-withdrawing difluoro group can shield the molecule from metabolism by cytochrome P450 enzymes, leading to a longer half-life and improved pharmacokinetic profile.[2][4] |
| Conformational Rigidity | Flexible chair and boat conformations | Rigid, defined 3D structure | The spirocyclic system locks the conformation of the ring, reducing the entropic penalty upon binding to a target and allowing for a more precise presentation of substituents. This can lead to increased potency and selectivity. |
graph TD { A[Piperidine] --> B{Metabolic Liability (N-dealkylation, oxidation)}; A --> C{Flexible Conformation}; A --> D{High pKa}; subgraph "Difluoro-azaspiro[2.5]octane Bioisostere" E[Difluoro-azaspiro[2.5]octane]; end E --> F{Improved Metabolic Stability}; E --> G{Rigid Conformation}; E --> H{Lowered pKa}; B --> I((Poor Pharmacokinetics)); C --> J((Reduced Potency/Selectivity)); D --> K((Off-target Effects)); F --> L((Improved Pharmacokinetics)); G --> M((Enhanced Potency/Selectivity)); H --> N((Reduced Off-target Effects));style A fill:#EA4335,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF style E fill:#34A853,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF style B fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style C fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style D fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style F fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style G fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style H fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style I fill:#FBBC05,stroke:#202124,stroke-width:2px,fontcolor:#202124 style J fill:#FBBC05,stroke:#202124,stroke-width:2px,fontcolor:#202124 style K fill:#FBBC05,stroke:#202124,stroke-width:2px,fontcolor:#202124 style L fill:#4285F4,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF style M fill:#4285F4,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF style N fill:#4285F4,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF
}
Caption: Comparison of Piperidine and its Bioisostere.
Application & Protocols
Protocol 1: Synthesis of 4,4-Difluoro-6-azaspiro[2.5]octane Hydrochloride
While a variety of synthetic routes to azaspirocycles have been developed, a common strategy for the construction of the 4,4-difluoro-6-azaspiro[2.5]octane core involves the difluorination of a suitable keto-amine precursor followed by cyclization. The following is a representative, multi-step protocol for the synthesis of the Boc-protected intermediate and its subsequent deprotection.
Part A: Synthesis of tert-Butyl 4,4-Difluoro-6-azaspiro[2.5]octane-6-carboxylate
-
Synthesis of a 4-keto-piperidine derivative: This could be achieved through various established methods, such as the Dieckmann condensation or by oxidation of a corresponding 4-hydroxy-piperidine.
-
Gem-difluorination: The ketone would then be subjected to fluorination using a suitable reagent such as diethylaminosulfur trifluoride (DAST) or other modern fluorinating agents.
-
Spirocyclopropanation: The gem-difluorinated piperidine would then undergo a cyclopropanation reaction at the 2-position to form the spirocyclic core.
Part B: Boc-Deprotection of tert-Butyl 4,4-Difluoro-6-azaspiro[2.5]octane-6-carboxylate
This protocol details the removal of the tert-butyloxycarbonyl (Boc) protecting group to yield the desired hydrochloride salt.
Materials:
-
tert-Butyl 4,4-difluoro-6-azaspiro[2.5]octane-6-carboxylate
-
4M HCl in 1,4-dioxane
-
Dichloromethane (DCM)
-
Diethyl ether
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Rotary evaporator
Procedure:
-
Dissolve the Boc-protected 4,4-difluoro-6-azaspiro[2.5]octane (1.0 eq) in a minimal amount of DCM in a round-bottom flask.
-
To the stirred solution, add 4M HCl in 1,4-dioxane (5-10 eq) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.[9][10][11][12]
-
Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the solvent and excess HCl.
-
To the resulting residue, add diethyl ether and triturate to precipitate the hydrochloride salt as a solid.
-
Collect the solid by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum to afford the 4,4-difluoro-6-azaspiro[2.5]octane hydrochloride.
Caption: Boc-Deprotection Workflow.
Protocol 2: In Vitro Metabolic Stability Assessment in Human Liver Microsomes
This protocol provides a general framework for assessing the metabolic stability of a compound containing the difluoro-azaspiro[2.5]octane motif compared to its piperidine-containing analog.[2][9][10][11][13]
Materials:
-
Pooled human liver microsomes (HLMs)
-
Test compounds (difluoro-azaspiro[2.5]octane analog and piperidine analog)
-
Positive control compound (e.g., testosterone, verapamil)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (containing an internal standard for LC-MS analysis)
-
96-well plates
-
Incubator/shaker (37°C)
-
LC-MS/MS system
Procedure:
-
Prepare stock solutions of the test compounds and positive control in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add the phosphate buffer and the HLM suspension. Pre-warm the plate to 37°C.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Immediately add the test compounds and positive control to the wells to achieve the desired final concentration (typically 1 µM).
-
Incubate the plate at 37°C with shaking.
-
At various time points (e.g., 0, 5, 15, 30, and 60 minutes), quench the reaction by adding cold acetonitrile containing the internal standard.
-
Centrifuge the plate to precipitate the proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound at each time point.
-
Calculate the in vitro half-life (t½) and intrinsic clearance (Clint) for each compound.
Caption: Metabolic Stability Assay Workflow.
Case Study: Azaspiro[2.5]octane in NAMPT Inhibitors
A compelling example of the successful application of the azaspiro[2.5]octane motif comes from research at Genentech on inhibitors of nicotinamide phosphoribosyltransferase (NAMPT).[14] NAMPT is a key enzyme in the NAD+ salvage pathway and a target for cancer therapy.[7][13][15][16][17][18][19][20]
In their efforts to develop potent and selective NAMPT inhibitors, Genentech researchers incorporated an azaspiro[2.5]octane moiety as a replacement for a more traditional aromatic linker in their lead compounds. This strategic modification resulted in a significant improvement in binding potency. The rigid, three-dimensional nature of the azaspiro[2.5]octane scaffold allowed for an optimal presentation of the key pharmacophoric groups into the binding pocket of the NAMPT enzyme.
Furthermore, the incorporation of the azaspiro[2.5]octane motif led to a reduction in off-target interactions, particularly with the CYP2C9 enzyme. This improved selectivity is a critical aspect of drug development, as it can lead to a better safety profile and a wider therapeutic window. This case study highlights the power of the azaspiro[2.5]octane scaffold to simultaneously enhance potency and selectivity, key objectives in modern drug discovery.
Conclusion
The difluoro-azaspiro[2.5]octane motif represents a valuable tool in the medicinal chemist's arsenal for overcoming the limitations of the traditional piperidine ring. Its unique combination of conformational rigidity and modulated physicochemical properties offers a clear pathway to improving the potency, selectivity, and metabolic stability of drug candidates. The successful application of the azaspiro[2.5]octane core in the development of NAMPT inhibitors serves as a strong validation of its potential. As the demand for novel, differentiated, and patentable chemical matter continues to grow, the strategic incorporation of bioisosteres like the difluoro-azaspiro[2.5]octane will undoubtedly play an increasingly important role in the future of drug discovery.
References
- 1. cas 1282532-00-6|| where to buy 4,4-Difluoro-6-azaspiro[2.5]octane hydrochloride [english.chemenu.com]
- 2. chemrxiv.org [chemrxiv.org]
- 3. researchgate.net [researchgate.net]
- 4. CN111943894A - Synthesis method of 4, 7-diazaspiro [2.5] octane compound - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Chloride ion-catalyzed generation of difluorocarbene for efficient preparation of gem-difluorinated cyclopropenes and cyclopropanes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. rsc.org [rsc.org]
- 10. US20100311968A1 - Deprotection of boc-protected compounds - Google Patents [patents.google.com]
- 11. Amine Protection / Deprotection [fishersci.co.uk]
- 12. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 13. Frontiers | Review of various NAMPT inhibitors for the treatment of cancer [frontiersin.org]
- 14. Inhibition of nicotinamide phosphoribosyltransferase (NAMPT) as a therapeutic strategy in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. Facile synthesis of 2-azaspiro[3.4]octane - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 18. Drug discovery targeting nicotinamide phosphoribosyltransferase (NAMPT): Updated progress and perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Inhibition of nicotinamide phosphoribosyltransferase (NAMPT) in cancer: a patent review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Metabolomics Analysis of Metabolic Effects of Nicotinamide Phosphoribosyltransferase (NAMPT) Inhibition on Human Cancer Cells | PLOS One [journals.plos.org]
Application Notes and Protocols: The Strategic Role of Gem-Difluorinated Spirocycles in Modulating Drug-Like Properties
Introduction: Engineering Molecular Architecture for Enhanced Druggability
In the landscape of modern drug discovery, the pursuit of molecules with optimized pharmacokinetic and pharmacodynamic profiles is paramount. Medicinal chemists are increasingly turning to sophisticated molecular engineering strategies to navigate the complex challenges of absorption, distribution, metabolism, and excretion (ADME). Among these strategies, the incorporation of fluorine has become a cornerstone for enhancing drug-like properties.[1] This guide delves into a specific, yet powerful, application of organofluorine chemistry: the use of gem-difluorinated spirocycles to modulate the conformational and physicochemical properties of drug candidates.
Spirocycles, characterized by their two rings connected by a single common atom, introduce a rigid, three-dimensional architecture into a molecule.[2] This inherent rigidity can pre-organize a molecule for optimal interaction with its biological target, potentially leading to increased potency and selectivity.[3][4] When this spirocyclic motif is further functionalized with a gem-difluoromethylene (CF₂) group, a unique combination of steric and electronic effects comes into play, offering a powerful tool for fine-tuning molecular properties.[5]
This document serves as a comprehensive guide for researchers, scientists, and drug development professionals. It provides an in-depth analysis of the rationale behind using gem-difluorinated spirocycles, detailed protocols for their synthesis and characterization, and methodologies for evaluating their impact on critical drug-like properties.
The "Fluorine Effect" in Spirocyclic Systems: A Mechanistic Overview
The strategic incorporation of a CF₂ group into a spirocyclic framework can profoundly influence a molecule's properties through several key mechanisms:
-
Conformational Control: The replacement of a methylene (CH₂) unit with a CF₂ group can alter bond angles and lengths, leading to distinct conformational preferences. This can have a significant impact on the overall shape of the molecule and its ability to adopt a bioactive conformation.[3][4][6] In macrocyclic systems, for instance, gem-difluorination has been shown to influence amide bond conformation, shifting the equilibrium between trans and cis isomers, which in turn can affect metabolic stability.[3][4][6]
-
Modulation of Physicochemical Properties:
-
Lipophilicity (LogP): The effect of gem-difluorination on lipophilicity is not always straightforward and can be influenced by the molecular context, including ring size and the presence of other functional groups.[7][8] While fluorine is highly electronegative, the CF₂ group can either increase or decrease LogP depending on the overall molecular environment.[9] Careful measurement of LogP is therefore crucial.
-
Acidity/Basicity (pKa): The strong electron-withdrawing nature of the CF₂ group can significantly lower the pKa of nearby acidic protons and decrease the basicity of adjacent amines.[5][8] This modulation of pKa can be critical for optimizing a drug's solubility, permeability, and target engagement at physiological pH.
-
-
Metabolic Stability: One of the most common applications of fluorination in drug design is to block metabolic "hot spots."[1] The C-F bond is significantly stronger than a C-H bond, making it less susceptible to oxidative metabolism by cytochrome P450 enzymes.[1] By replacing a metabolically labile CH₂ group within a spirocycle with a CF₂ group, the metabolic stability of the compound can be enhanced.[10][11] However, as demonstrated in some macrocyclic examples, the conformational changes induced by fluorination can sometimes lead to decreased metabolic stability by exposing other sites to metabolism.[3][4][6]
Visualizing the Impact: Conformational and Metabolic Modulation
The following diagram illustrates the conceptual impact of gem-difluorination on a spirocyclic drug candidate.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. diva-portal.org [diva-portal.org]
- 4. The effect of gem-difluorination on the conformation and properties of a model macrocyclic system - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. The effect of gem-difluorination on the conformation and properties of a model macrocyclic system - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chemrxiv.org [chemrxiv.org]
- 10. benchchem.com [benchchem.com]
- 11. chemrxiv.org [chemrxiv.org]
Strategic C-N Bond Formation: Experimental Procedures for Coupling Reactions with 1,1-Difluoro-5-azaspiro[2.5]octane
An Application Note and Protocol Guide for Researchers
Introduction
In the landscape of modern medicinal chemistry and drug development, the incorporation of unique bioisosteres and three-dimensional scaffolds is paramount for modulating pharmacological properties such as potency, selectivity, and metabolic stability. The 1,1-difluoro-5-azaspiro[2.5]octane moiety has emerged as a valuable building block, combining the conformational rigidity of a spirocyclic system with the metabolic resilience and unique electronic properties conferred by the gem-difluorocyclopropyl group. As a secondary amine, its strategic incorporation into aromatic and heteroaromatic systems via carbon-nitrogen (C-N) bond formation is a critical step in the synthesis of novel chemical entities.
This guide provides a comprehensive overview and detailed experimental protocols for the two most robust and widely applicable methods for coupling 1,1-Difluoro-5-azaspiro[2.5]octane with (hetero)aryl electrophiles: the Palladium-Catalyzed Buchwald-Hartwig Amination and the classical Nucleophilic Aromatic Substitution (SNAr). Moving beyond a simple recitation of steps, this document elucidates the mechanistic rationale behind procedural choices, offering field-proven insights into optimization, troubleshooting, and analytical validation.
Compound Profile & Safety Precautions
1,1-Difluoro-5-azaspiro[2.5]octane
This secondary amine serves as a nucleophilic partner in coupling reactions. Its spirocyclic nature provides conformational constraint, while the gem-difluoro group can influence pKa and metabolic stability.
| Property | Value |
| Molecular Formula | C₇H₁₁F₂N |
| Molecular Weight | 147.17 g/mol |
| CAS Number | 1393559-49-3 |
| Appearance | Typically supplied as a salt (e.g., HCl) |
| pKa (Predicted) | ~8.5 - 9.5 (for the conjugate acid) |
Note: The free base may be generated in situ or prior to reaction from its corresponding salt.
Critical Safety and Handling Guidelines
Handling fluorinated organic compounds requires stringent safety protocols due to their potential reactivity and the hazardous nature of their decomposition products.[1]
-
Engineering Controls : All manipulations involving 1,1-Difluoro-5-azaspiro[2.5]octane and its reactions should be conducted within a certified chemical fume hood to prevent inhalation of vapors or dust.
-
Personal Protective Equipment (PPE) :
-
Eye Protection : Chemical splash goggles are mandatory. For reactions with a higher risk of splashing, a full face shield should be worn.[1]
-
Hand Protection : Use chemically resistant gloves (e.g., nitrile or neoprene). Consult the glove manufacturer's compatibility data. Double-gloving is recommended when handling the pure compound or concentrated solutions.[1]
-
Body Protection : A flame-resistant lab coat must be worn at all times.
-
-
Chemical Incompatibilities : Avoid contact with strong oxidizing agents.
-
Thermal Decomposition : Fluorinated compounds can decompose at high temperatures to release highly toxic and corrosive gases, such as hydrogen fluoride (HF).[2] Ensure reactions are conducted under controlled temperatures and avoid overheating.
-
Waste Disposal : All chemical waste, including contaminated consumables, must be disposed of according to institutional and local environmental regulations for hazardous chemical waste.
Protocol 1: Palladium-Catalyzed Buchwald-Hartwig Amination
This reaction is the cornerstone method for forming C-N bonds between amines and aryl or heteroaryl halides/pseudohalides.[3] Its power lies in its broad substrate scope and functional group tolerance, enabled by the continuous development of sophisticated palladium catalysts and phosphine ligands.[4][5]
Principle and Mechanistic Rationale
The Buchwald-Hartwig amination proceeds via a catalytic cycle involving a Palladium(0) species. The choice of a bulky, electron-rich phosphine ligand is critical; it accelerates the rate-limiting reductive elimination step, which forms the desired C-N bond and regenerates the active Pd(0) catalyst, while simultaneously preventing undesirable side reactions like β-hydride elimination (a minimal concern for this specific substrate).[4][6] The use of well-defined palladium precatalysts, which readily generate the active LPd(0) species, is highly recommended for improved reliability and reproducibility.[7]
Caption: The catalytic cycle for the Buchwald-Hartwig amination.
Critical Parameters and Reagent Selection
| Parameter | Recommended Choice | Rationale & Causality |
| Palladium Source | G3 or G4 Buchwald Precatalysts (e.g., RuPhos-Pd-G3) | Precatalysts offer superior stability, ease of handling (air-stable), and generate the active Pd(0) species reliably under reaction conditions, leading to more reproducible results than using sources like Pd₂(dba)₃.[7] |
| Ligand | RuPhos or BrettPhos | These bulky, electron-rich dialkylbiaryl phosphine ligands have demonstrated high efficacy for coupling secondary amines.[8] They promote fast reductive elimination, which is often the rate-limiting step, and accommodate sterically hindered partners. |
| Base | NaOt-Bu (strong, non-nucleophilic) or K₃PO₄ / Cs₂CO₃ (milder) | A strong base like NaOt-Bu is often required for efficient amine deprotonation. For base-sensitive substrates, weaker inorganic bases like K₃PO₄ or Cs₂CO₃ can be effective, though they may require higher temperatures or longer reaction times.[6] |
| Solvent | Anhydrous Toluene or 1,4-Dioxane | These are common, relatively non-polar aprotic solvents that have good solubility for the catalyst system and reagents. They must be rigorously dried and degassed to prevent catalyst deactivation. |
| Temperature | 80 - 110 °C | Sufficient thermal energy is required to drive the catalytic cycle, particularly the oxidative addition and reductive elimination steps. The optimal temperature depends on the reactivity of the aryl halide. |
Detailed Step-by-Step Protocol: Coupling with 2-Chloro-5-fluoropyridine
This protocol describes a representative procedure on a 0.5 mmol scale.
Materials & Equipment:
-
1,1-Difluoro-5-azaspiro[2.5]octane hydrochloride (89.8 mg, 0.5 mmol, 1.0 equiv)
-
2-Chloro-5-fluoropyridine (72.3 mg, 0.55 mmol, 1.1 equiv)
-
RuPhos-Pd-G3 Precatalyst (10.4 mg, 0.0125 mmol, 2.5 mol%)
-
RuPhos (5.8 mg, 0.0125 mmol, 2.5 mol%)
-
Sodium tert-butoxide (NaOt-Bu) (144 mg, 1.5 mmol, 3.0 equiv)
-
Anhydrous toluene (5 mL)
-
Oven-dried 10 mL reaction vial with a PTFE-lined cap and a magnetic stir bar
-
Standard Schlenk line or glovebox for handling air-sensitive reagents
Procedure:
-
Preparation : In a glovebox or under a positive pressure of inert gas (Argon or Nitrogen), add the this compound, RuPhos-Pd-G3, RuPhos, and NaOt-Bu to the reaction vial. Note: The hydrochloride salt requires extra base for neutralization plus the catalytic amount.
-
Reagent Addition : Add the anhydrous toluene (5 mL) to the vial, followed by the 2-Chloro-5-fluoropyridine using a microliter syringe.
-
Inert Atmosphere : Seal the vial tightly with the cap. If not in a glovebox, purge the headspace with inert gas for 2-3 minutes by inserting a needle connected to the gas line and a second needle as an outlet.
-
Reaction : Place the vial in a preheated heating block or oil bath set to 100 °C. Stir the reaction mixture vigorously for 12-24 hours.
-
Monitoring : The reaction progress can be monitored by taking a small aliquot, diluting it with ethyl acetate, filtering through a small plug of silica, and analyzing by LC-MS or TLC.
-
Work-up :
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL).
-
Carefully quench with water (10 mL).
-
Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification : Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure coupled product.
Protocol 2: Nucleophilic Aromatic Substitution (SNAr)
For specific substrates, SNAr offers a powerful, transition-metal-free alternative to C-N bond formation. This pathway is only viable when the aromatic ring is highly electron-deficient.[9]
Principle and Mechanistic Rationale
The SNAr reaction proceeds via a two-step addition-elimination mechanism. The nucleophilic amine attacks the electron-poor aromatic ring at the carbon bearing the leaving group, forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[10] The aromaticity is then restored by the expulsion of the leaving group. The reaction is strongly favored by:
-
The presence of potent electron-withdrawing groups (e.g., -NO₂, -CN, -CF₃) at the ortho and/or para positions to the leaving group.[11]
-
A good leaving group. In SNAr, the reactivity trend is F > Cl > Br > I, as the highly electronegative fluorine atom strongly polarizes the C-F bond, making the carbon atom more electrophilic and stabilizing the intermediate complex. This is the opposite of the trend seen in many other substitution reactions.[11]
References
- 1. benchchem.com [benchchem.com]
- 2. theic2.org [theic2.org]
- 3. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07412E [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. purdue.primo.exlibrisgroup.com [purdue.primo.exlibrisgroup.com]
- 6. jmcct.com [jmcct.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
Synthesis of Azaspiro[3.3]heptane-Derived Dihydrotriazines as Host-Targeting Antiviral Agents
Application Note & Protocols
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, characterization, and antiviral evaluation of novel azaspiro dihydrotriazine compounds. These compounds represent a promising class of host-targeting antivirals, specifically inhibiting human dihydrofolate reductase (hDHFR), an enzyme essential for the replication of a broad range of viruses. We present detailed, step-by-step protocols for the chemical synthesis of a lead compound, as well as for the requisite biological assays to determine antiviral efficacy, cytotoxicity, and mechanism of action. The causality behind experimental choices is explained to provide a deeper understanding of the drug discovery process.
Introduction: A Paradigm Shift in Antiviral Strategy
The relentless emergence of drug-resistant viral strains and the threat of novel pandemic agents necessitate a departure from the traditional virus-directed antiviral discovery model. A promising alternative strategy is to target host cellular factors that are hijacked by viruses for their own replication. This host-targeting approach offers the potential for broad-spectrum activity and a higher barrier to the development of resistance.[1]
One such critical host factor is dihydrofolate reductase (DHFR), an enzyme that plays a pivotal role in the de novo synthesis of purines, thymidylic acid, and certain amino acids.[2] Inhibition of hDHFR disrupts the supply of these essential building blocks, thereby impeding viral replication. Recently, cycloguanil-like dihydrotriazine derivatives have been identified as potent inhibitors of hDHFR with significant antiviral activity against influenza viruses and respiratory syncytial virus (RSV).[1][3]
Building upon this foundation, this application note focuses on a novel class of azaspiro dihydrotriazines. The incorporation of a rigid azaspiro[3.3]heptane scaffold is designed to explore new chemical space and optimize interactions within the hDHFR active site, with the goal of enhancing potency and selectivity.[1][4] We will detail the synthetic route to these compounds and provide robust protocols for their biological characterization.
Rationale and Workflow Overview
The overall workflow for the development and evaluation of azaspiro dihydrotriazines as antiviral agents is a multi-step process encompassing chemical synthesis and biological testing. The rationale is to synthesize a library of analogs and systematically evaluate their ability to inhibit viral replication in a cell-based model, assess their toxicity to host cells, and confirm their mechanism of action by measuring the inhibition of the target enzyme, hDHFR.
References
- 1. Synthesis, biological evaluation and molecular modeling of novel azaspiro dihydrotriazines as influenza virus inhibitors targeting the host factor dihydrofolate reductase (DHFR) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis, biological evaluation and molecular modeling of novel azaspiro dihydrotriazines as influenza virus inhibitors targeting the host factor dihydrofolate reductase (DHFR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Improving the yield and purity of 1,1-Difluoro-5-azaspiro[2.5]octane hydrochloride synthesis.
Welcome to the technical support center for the synthesis of 1,1-Difluoro-5-azaspiro[2.5]octane hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to help you improve the yield and purity of your synthesis through a scientifically grounded, experience-driven approach.
Synthetic Strategy Overview
The synthesis of this compound is typically approached in a multi-step sequence. A common and effective strategy involves the initial synthesis of a protected ketone precursor, followed by a geminal difluorination, deprotection, and final salt formation. This guide is structured around the key stages of this synthetic route.
Caption: Overall synthetic workflow for this compound.
Section 1: Synthesis of the Ketone Precursor
The most common precursor for this synthesis is the N-Boc protected ketone, tert-butyl 1-oxo-5-azaspiro[2.5]octane-5-carboxylate. A stable, well-characterized intermediate at this stage is crucial for the success of the subsequent fluorination.
Frequently Asked Questions & Troubleshooting
Q1: My yield for the spirocyclization to form the ketone precursor is low. What are the common causes?
A1: Low yields in the formation of spirocyclic ketones often stem from competing side reactions or incomplete cyclization. Consider the following:
-
Reaction Conditions: Ensure your reaction temperature and time are optimized. Some cyclization reactions require prolonged heating to proceed to completion.
-
Purity of Starting Materials: Impurities in your starting materials can interfere with the reaction. It is advisable to use highly pure reagents.
-
Choice of Base and Solvent: The choice of base and solvent is critical. For reactions involving intramolecular cyclization, a non-nucleophilic base is often preferred to avoid side reactions. The solvent should fully dissolve the reactants.
Q2: I am observing multiple spots on my TLC plate for the ketone precursor. What could they be?
A2: Besides your desired product, you may be observing:
-
Unreacted Starting Material: If the reaction is incomplete, you will see the starting materials on your TLC.
-
Byproducts from Intermolecular Reactions: If the concentration of your reactants is too high, intermolecular reactions can compete with the desired intramolecular cyclization, leading to oligomeric or polymeric byproducts. Running the reaction under high dilution conditions can favor the formation of the desired cyclic product.
-
Isomers: Depending on the synthetic route, the formation of constitutional isomers may be possible.
Section 2: Gem-Difluorination of the Ketone
This is often the most challenging step in the synthesis. The conversion of the carbonyl group to a gem-difluoride moiety typically employs specialized fluorinating agents.
Frequently Asked Questions & Troubleshooting
Q1: Which fluorinating agent should I use: DAST or Deoxo-Fluor®?
A1: Both Diethylaminosulfur trifluoride (DAST) and Bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor®) are common reagents for this transformation.[1] The choice depends on several factors:
| Reagent | Pros | Cons |
| DAST | - Widely used and well-documented.[2][3] - Effective for many ketones. | - Thermally unstable; can decompose explosively at temperatures >90 °C.[1] - Can be fuming and moisture-sensitive. |
| Deoxo-Fluor® | - More thermally stable than DAST, offering a better safety profile.[4][5] - In some cases, provides higher yields and fewer byproducts.[4] | - May be more expensive than DAST. - Can still be moisture-sensitive. |
For substrates that require higher reaction temperatures, Deoxo-Fluor® is the safer choice.[4][5]
Q2: The yield of my difluorination reaction is poor, and I see a complex mixture of products. What is going wrong?
A2: Poor yields and complex product mixtures in deoxofluorination reactions are common. Here is a systematic approach to troubleshooting:
Caption: Decision tree for troubleshooting the gem-difluorination step.
Q3: I am concerned about the safety of using DAST. What precautions should I take?
A3: DAST is a hazardous reagent that must be handled with extreme care in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate gloves.
-
Temperature Control: Never heat DAST above 90 °C as it can detonate.[1] Use a cooling bath to control the temperature of the reaction, especially during the addition of the reagent.
-
Quenching: Quench the reaction slowly and carefully with a suitable reagent, such as a saturated aqueous solution of sodium bicarbonate, in a cooling bath.
-
Storage: Store DAST in a cool, dry place, away from incompatible materials.
Section 3: Boc Deprotection and Hydrochloride Salt Formation
The final steps involve the removal of the tert-butoxycarbonyl (Boc) protecting group and the formation of the hydrochloride salt.
Frequently Asked questions & Troubleshooting
Q1: What are the best conditions for Boc deprotection in this case?
A1: The Boc group is reliably cleaved under acidic conditions.[6][7]
-
Trifluoroacetic Acid (TFA): A common method is to treat the Boc-protected amine with a solution of TFA in a chlorinated solvent like dichloromethane (DCM).[6][7] This is often a clean and rapid reaction.
-
HCl in an Organic Solvent: Using a solution of HCl in an organic solvent such as dioxane, methanol, or diethyl ether is a very direct method, as it can both deprotect the amine and form the hydrochloride salt in a single step.
References
- 1. Ketone to Difluoro - Common Conditions [commonorganicchemistry.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis of Acyl Fluorides via DAST-Mediated Fluorinative C-C Bond Cleavage of Activated Ketones [organic-chemistry.org]
- 4. Difluoroalkane synthesis by fluorination or substitution [organic-chemistry.org]
- 5. Bis(2-methoxyethyl)aminosulfur Trifluoride (Deoxo-Fluor) [commonorganicchemistry.com]
- 6. jk-sci.com [jk-sci.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Stereoselective Synthesis of Azaspiro[n.2]alkanes
Introduction
Welcome to the Technical Support Center for the Stereoselective Synthesis of Azaspiro[n.2]alkanes. Azaspirocycles are three-dimensional scaffolds of increasing importance in medicinal chemistry, prized for their ability to offer improved physicochemical properties compared to flatter aromatic systems.[1][2] However, the construction of their defining feature—the spirocyclic core with a nitrogen atom at the junction—presents significant stereochemical challenges. The creation of contiguous stereocenters, including a quaternary spiro-carbon, demands precise control over reaction conditions and catalyst selection.
This guide is designed for researchers, chemists, and drug development professionals. It provides in-depth troubleshooting advice and answers to frequently asked questions, moving beyond simple procedural steps to explain the underlying chemical principles. Our goal is to empower you to diagnose and solve common issues encountered during the synthesis of these complex and valuable molecules.
Troubleshooting Guide: Reaction-Specific Issues
This section addresses common problems encountered during key transformations used to synthesize azaspiro[n.2]alkanes.
Section A: Metal-Catalyzed Cyclopropanations (e.g., Rhodium-Catalyzed)
Metal-catalyzed cyclopropanation of exocyclic alkenes is a powerful method for forming the spiro-cyclopropane moiety in azaspiro[n.2]alkanes.[3][4] Dirhodium tetracarboxylate catalysts are particularly effective, but achieving high stereoselectivity can be challenging.[3]
Q1: My enantioselectivity (ee) is poor in a rhodium-catalyzed cyclopropanation. What are the common causes and solutions?
A1: Low enantioselectivity typically points to issues with the chiral environment provided by the catalyst.
-
Causality: The enantioselectivity is determined by the facial selectivity of the carbene addition to the alkene, which is dictated by the chiral ligands on the metal catalyst. An inappropriate catalyst ligand structure will fail to create a sufficiently differentiated energetic barrier between the two transition states leading to the R and S enantiomers.
-
Troubleshooting Steps:
-
Re-evaluate Your Catalyst Choice: The choice of chiral dirhodium tetracarboxylate catalyst is paramount. Catalysts like Rh₂(p-PhTPCP)₄ have shown exceptional performance for this transformation, achieving high enantioselectivity and turnover numbers.[3][4] If you are using a different catalyst, consider screening alternatives with varying steric and electronic properties.
-
Solvent Effects: The solvent can influence the catalyst's conformation and the stability of the diastereomeric transition states. Screen a range of non-coordinating solvents. Dichloromethane (CH₂Cl₂) is a common starting point, but others like chloroform or 1,2-dichloroethane may offer improved selectivity.[3]
-
Temperature Optimization: Lowering the reaction temperature often enhances enantioselectivity by increasing the energy difference between the diastereomeric transition states. Attempt the reaction at 0 °C or -20 °C.
-
Substrate-Catalyst Mismatch: Ensure the steric and electronic properties of your substrate are compatible with the catalyst. A bulky protecting group on the nitrogen (e.g., Boc) or substituents on the alkene can dramatically influence the outcome.
-
Q2: I'm getting a mixture of diastereomers. How can I improve the diastereomeric ratio (dr)?
A2: Poor diastereoselectivity in the cyclopropanation of non-symmetrical alkenes is a common challenge. The approach of the carbene to the two faces of the alkene must be controlled.
-
Causality: The formation of diastereomers arises from the two possible orientations (endo/exo) of the carbene's acceptor group relative to the alkene during the cyclopropanation step. The catalyst's ligands must effectively block one of these approaches.
-
Troubleshooting Steps:
-
Optimize the Chiral Catalyst: As with enantioselectivity, the catalyst is the primary driver of diastereocontrol. The deep chiral pocket of catalysts like Rh₂(p-PhTPCP)₄ is designed to enforce a specific trajectory of attack, leading to high dr.[3]
-
Additive Screening: The addition of co-catalysts or additives can sometimes influence selectivity. For instance, adding 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) has been shown to impact reaction outcomes in some catalytic systems.[3]
-
Slow Addition of Diazo Compound: The rate of addition of the diazo compound can be critical. A slow, syringe-pump addition maintains a low concentration of the reactive carbene intermediate, which can minimize side reactions and sometimes improve selectivity by ensuring the reaction proceeds cleanly through the desired catalytic cycle.
-
Section B: Ring-Closing Metathesis (RCM)
RCM is a robust method for forming larger unsaturated rings in azaspirocycle frameworks from diene precursors.[5][6] However, it is susceptible to specific side reactions.
Q1: My RCM reaction is primarily yielding oligomers/polymers. Why is this happening and how can I fix it?
A1: The formation of polymers indicates that the intermolecular metathesis reaction is outcompeting the desired intramolecular cyclization.
-
Causality: This is a classic concentration-dependent problem. At high concentrations, the reactive ends of two different molecules are more likely to find each other than the two ends of the same molecule. The intramolecular reaction is entropically favored but requires the correct conditions to dominate.
-
Troubleshooting Steps:
-
Employ High-Dilution Conditions: This is the most critical factor. Run the reaction at a low substrate concentration (typically 0.001–0.05 M). This physically separates the substrate molecules, making the intramolecular pathway statistically more favorable.[7]
-
Slow Substrate Addition: Instead of adding the substrate all at once, add a solution of the diene precursor slowly over several hours to a solution of the catalyst. This maintains a pseudo-low concentration throughout the reaction.
-
Increase Temperature: For the formation of medium to large rings, the entropic barrier to cyclization can be significant. Increasing the reaction temperature (e.g., refluxing toluene) can provide the necessary energy to overcome this barrier and favor the cyclized product.
-
Q2: I'm observing isomerization of my newly formed double bond. How can I prevent this?
A2: Alkene isomerization is a well-documented side reaction in RCM, often mediated by ruthenium hydride species that can form from the catalyst.[8]
-
Causality: The active metathesis catalyst can degrade over time or react with impurities to form a ruthenium hydride species. This species can then catalyze the migration of the double bond along the carbon chain to a more thermodynamically stable position, destroying the desired product.
-
Troubleshooting Steps:
-
Minimize Reaction Time: Monitor the reaction closely by TLC or GC-MS and stop it as soon as the starting material is consumed. Prolonged exposure to the catalyst increases the risk of isomerization.[8]
-
Use Isomerization-Inhibiting Additives: The addition of a mild oxidant like 1,4-benzoquinone can suppress the formation of the problematic ruthenium hydride species.
-
Purify Solvents and Reagents: Impurities in the solvent (e.g., amines, peroxides) can accelerate catalyst decomposition and isomerization. Ensure you are using rigorously purified, degassed solvents.[8]
-
Section C: Aza-Piancatelli Rearrangement
The aza-Piancatelli rearrangement is an elegant cascade reaction that transforms 2-furylcarbinols into highly functionalized 4-aminocyclopentenones, which are precursors to azaspirocycles.[9][10]
Q1: My aza-Piancatelli rearrangement is giving low yields and decomposition. What factors should I investigate?
A1: This reaction is highly sensitive to the choice of acid catalyst and solvent, as it proceeds through reactive cationic intermediates.
-
Causality: The reaction mechanism involves the formation of an oxocarbenium ion, attack by an amine, ring-opening to a pentadienyl cation, and a 4π-conrotatory electrocyclization.[10] If the intermediates are not properly stabilized or if the conditions are too harsh, decomposition pathways can dominate.
-
Troubleshooting Steps:
-
Catalyst Selection is Key: The choice between a Brønsted acid (like TFA) and a Lewis acid (like Dy(OTf)₃ or Sc(OTf)₃) is critical. Lewis acids are often superior as they can selectively activate the furylcarbinol without excessively protonating the amine nucleophile, which would render it unreactive.[9][10] Dysprosium(III) triflate (Dy(OTf)₃) is frequently the catalyst of choice.[10]
-
Solvent Choice: The optimal solvent is often acetonitrile. In contrast, solvents that work well for the standard (non-aza) Piancatelli rearrangement can lead to decomposition in the aza-variant.[9]
-
Temperature Control: The reaction is typically run at elevated temperatures (e.g., 80 °C).[10] However, if decomposition is observed, try running the reaction at a lower temperature for a longer period.
-
Frequently Asked Questions (FAQs)
Q1: How do I choose between a metal-catalyzed and a biocatalytic approach for my target azaspiro[n.2]alkane?
A1: The choice depends on your specific target, available resources, and desired scale.
-
Metal Catalysis (e.g., Rhodium): This is a more traditional and broadly applicable approach. A wide range of chiral ligands are commercially available, allowing for rapid screening. It's an excellent choice for initial exploration and smaller-scale synthesis. However, it can require significant optimization of conditions, and removal of trace metals from the final product can be a concern for pharmaceutical applications.[3]
-
Biocatalysis (e.g., Engineered Enzymes): This approach offers exceptional stereoselectivity (often >99% ee and dr) and operates under environmentally benign conditions (aqueous media, room temperature).[11][12] It is highly scalable and can provide access to stereoisomers that are difficult to obtain via chemical catalysis. The main challenge is the initial investment in enzyme screening and directed evolution to find a biocatalyst suitable for your specific substrate. If a suitable enzyme is found, it is often the superior method for large-scale production.[11][13]
Q2: What are the key considerations for substrate design to ensure high stereoselectivity?
A2: Proper substrate design is crucial for success.
-
Protecting Groups: The nitrogen atom is typically protected (e.g., with Boc, Cbz, or Ts). The size and nature of this group can have a profound impact on stereoselectivity by influencing the conformational preferences of the substrate and the transition state.
-
Steric Hindrance: Introducing steric bulk near the reacting centers can enhance facial discrimination. For example, in an intramolecular Michael addition, a substituent on the carbon chain can favor the formation of one diastereomer over another.[14]
-
Conformational Rigidity: Pre-organizing the substrate into a specific conformation can lower the activation energy for the desired pathway. This can be achieved by incorporating rings or bulky groups that restrict bond rotation.
Q3: What analytical techniques are essential for determining the stereochemistry of my products?
A3: Unambiguous stereochemical assignment is critical. A combination of techniques is usually required:
-
Chiral Chromatography (HPLC/SFC): This is the gold standard for determining enantiomeric excess (ee) and can often be used to separate diastereomers.
-
NMR Spectroscopy:
-
¹H NMR: Coupling constants (J-values) can help determine the relative stereochemistry of vicinal protons (e.g., cis vs. trans).
-
Nuclear Overhauser Effect (NOE) Spectroscopy (NOESY/ROESY): This 2D NMR technique is powerful for determining the relative configuration of non-bonded atoms by measuring their proximity in space.
-
-
X-ray Crystallography: This provides absolute, unambiguous proof of both relative and absolute stereochemistry. If you can grow a suitable crystal of your final product or a derivative, this is the most definitive method.[15]
Key Experimental Protocols
Protocol 1: General Procedure for Rhodium-Catalyzed Asymmetric Cyclopropanation
This protocol is adapted from methodologies known to provide high stereoselectivity for the synthesis of azaspiro[n.2]alkanes.[3]
-
Preparation: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the chiral dirhodium catalyst (e.g., Rh₂(p-PhTPCP)₄, 1 mol%).
-
Reagent Addition: Add anhydrous, degassed dichloromethane (CH₂Cl₂) to achieve a substrate concentration of ~0.1 M. Add the N-protected exocyclic alkene substrate (1.0 equivalent) and 4 Å molecular sieves.
-
Reaction Initiation: Cool the mixture to the desired temperature (e.g., 25 °C or 0 °C).
-
Slow Addition: Dissolve the diazoacetate (1.1 equivalents) in anhydrous CH₂Cl₂ and add it to the reaction mixture dropwise via a syringe pump over 4-6 hours.
-
Monitoring: Monitor the reaction by TLC (staining with potassium permanganate) or ¹H NMR of an aliquot.
-
Workup: Once the starting alkene is consumed, filter the reaction mixture through a pad of celite to remove the molecular sieves and catalyst. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
-
Analysis: Determine the yield, diastereomeric ratio (by ¹H NMR), and enantiomeric excess (by chiral HPLC or SFC).
Protocol 2: High-Dilution Protocol for Ring-Closing Metathesis (RCM)
This protocol is designed to minimize the formation of oligomeric byproducts.[7][16]
-
Catalyst Solution: In a large, flame-dried, three-neck flask equipped with a reflux condenser under an inert atmosphere, dissolve the RCM catalyst (e.g., Grubbs II or Hoveyda-Grubbs II, 2-5 mol%) in rigorously degassed toluene to make a ~0.005 M solution.
-
Substrate Solution: In a separate flask, dissolve the diene substrate (1.0 equivalent) in degassed toluene. The volume should be such that the final reaction concentration will be ~0.001 M.
-
Reaction Setup: Heat the catalyst solution to reflux (approx. 110 °C).
-
Slow Addition: Using a syringe pump, add the substrate solution to the refluxing catalyst solution over 8-12 hours.
-
Reaction Completion: After the addition is complete, allow the mixture to reflux for an additional 1-2 hours to ensure full conversion.
-
Workup & Purification: Cool the reaction to room temperature. Concentrate the solvent and proceed with a ruthenium removal protocol (see Protocol 3) followed by flash column chromatography.
Protocol 3: Protocol for Post-RCM Ruthenium Removal
Residual ruthenium can be problematic for downstream reactions and is a toxicological concern. This protocol uses a common scavenger.
-
Initial Treatment: After concentrating the RCM reaction mixture, re-dissolve the crude product in a minimal amount of a solvent like dichloromethane or toluene.
-
Scavenger Addition: Add a ruthenium scavenger. A common and effective choice is lead tetraacetate-functionalized silica gel or a commercially available scavenger like QuadraSil® MP. Add approximately 10-20 weight equivalents relative to the theoretical amount of ruthenium.
-
Stirring: Stir the mixture at room temperature for 12-24 hours.
-
Filtration: Filter the mixture through a pad of celite, washing thoroughly with the solvent.
-
Analysis: Concentrate the filtrate. The resulting product should be a much less colored material. Analyze for residual ruthenium by ICP-MS if required for pharmaceutical applications.
Visualizations & Data
Diagrams
Caption: General troubleshooting workflow for a failed stereoselective reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Diversity-oriented synthesis of azaspirocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ring-closing metathesis - Wikipedia [en.wikipedia.org]
- 7. youtube.com [youtube.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. The Piancatelli Rearrangement: New Applications for an Intriguing Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. chemrxiv.org [chemrxiv.org]
- 12. Enzymatic Stereodivergent Synthesis of Azaspiro[2.y]alkanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Diastereoselective control of intramolecular aza-Michael reactions using achiral catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. apeiron-synthesis.com [apeiron-synthesis.com]
Technical Support Center: Troubleshooting Byproduct Formation in Difluoroalkylation Reactions
Welcome to the technical support center for difluoroalkylation reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common challenges encountered during the synthesis of difluoroalkylated compounds. By understanding the underlying mechanisms of byproduct formation, you can optimize your reaction conditions to achieve higher yields and purity.
Frequently Asked Questions (FAQs)
Q1: My difluoroalkylation reaction is producing a significant amount of homocoupled byproduct of my starting material (e.g., aryl boronic acid). What are the likely causes and how can I mitigate this?
A1: Homocoupling is a common side reaction in cross-coupling methodologies, including difluoroalkylation.[1][2] It typically involves the coupling of two molecules of the starting material, such as an aryl boronic acid, rather than the desired cross-coupling with the difluoroalkylating agent.
Root Causes:
-
Oxidative Homocoupling: The presence of oxygen can promote the homocoupling of organoboron reagents.
-
Slow Transmetalation: If the transmetalation step between the organoboron reagent and the metal catalyst is slow, it allows more time for competing side reactions like homocoupling to occur.[3]
-
Inappropriate Ligand or Catalyst System: The chosen ligand may not be optimal for promoting the desired cross-coupling over homocoupling.[1]
Troubleshooting Strategies:
| Strategy | Rationale | Experimental Protocol |
| Degas Solvents Thoroughly | To minimize the presence of oxygen, which can facilitate oxidative homocoupling. | Sparge all solvents with an inert gas (e.g., argon or nitrogen) for at least 30 minutes prior to use. Maintain a positive pressure of inert gas throughout the reaction setup. |
| Optimize Ligand | Bulky, electron-rich ligands can accelerate the desired reductive elimination step, outcompeting the homocoupling pathway. | Screen a panel of ligands. For Suzuki-type couplings, consider ligands such as SPhos or XPhos.[1][3] Start with a catalyst loading of 1-5 mol % and a ligand-to-metal ratio of 1:1 to 2:1. |
| Use a More Active Boron Reagent | Highly active and stable boronic acids or esters can promote a faster forward reaction, minimizing the time for side reactions. | Consider using potassium trifluoroborate salts or MIDA boronates as alternatives to boronic acids, as they can exhibit different reactivity profiles. |
Q2: I'm observing a significant amount of a dehalogenated byproduct where the halogen on my aryl halide has been replaced by a hydrogen atom. What is causing this and how can I fix it?
A2: Dehalogenation is a reductive side reaction where the C-X bond of the aryl halide is cleaved and replaced with a C-H bond.[3][4] This is a frequently encountered issue in transition metal-catalyzed cross-coupling reactions.[5]
Root Causes:
-
Formation of Metal-Hydride Species: The active catalyst can react with sources of hydride (e.g., base, solvent, or water) to form a metal-hydride species, which can then reductively eliminate with the aryl group.[3]
-
Substrate Reactivity: Aryl iodides are more prone to dehalogenation than bromides or chlorides due to the weaker C-I bond.[3][4] Electron-deficient aryl halides are also more susceptible.[3]
Troubleshooting Flowchart:
Caption: Troubleshooting workflow for dehalogenation.
Q3: My reaction is sluggish and I'm seeing decomposition of my difluoroalkylating reagent. What could be the issue?
A3: The stability of the difluoroalkylating reagent is crucial for a successful reaction. Many common reagents can be sensitive to moisture, temperature, and the reaction conditions themselves.[6][7]
Root Causes:
-
Hydrolysis: Many difluoroalkylating reagents can hydrolyze in the presence of water.[8][9]
-
Thermal Decomposition: Some reagents are thermally unstable and can decompose at elevated temperatures.[6]
-
Instability of Intermediates: Fluoroalkyl metal species formed during the catalytic cycle can be unstable and prone to decomposition.[6][10][11]
Troubleshooting and Optimization Protocol:
-
Ensure Anhydrous Conditions:
-
Dry all glassware in an oven at >120 °C for at least 4 hours and cool under a stream of inert gas.
-
Use freshly distilled and degassed anhydrous solvents.
-
Handle hygroscopic reagents in a glovebox or under a positive pressure of inert gas.
-
-
Optimize Reaction Temperature:
-
Run the reaction at the lowest temperature that still provides a reasonable reaction rate. Consider starting at room temperature and gradually increasing if necessary.
-
Perform a temperature screen to find the optimal balance between reaction rate and reagent stability.
-
-
Choice of Difluoroalkylating Reagent:
-
Monitor Reaction Progress:
-
Use techniques like TLC, GC-MS, or NMR to monitor the consumption of starting materials and the formation of products and byproducts over time. This can help identify if the reagent is decomposing before the reaction is complete.
-
Q4: I am using a photoredox-catalyzed difluoroalkylation and observing low conversion and multiple unidentified byproducts. What are some key parameters to investigate?
A4: Photoredox catalysis introduces several variables that need to be carefully controlled for a successful transformation.[15][16] Byproduct formation can often be traced back to issues with the photocatalyst, light source, or quenching pathways.
Key Parameters and Troubleshooting:
| Parameter | Potential Issue | Troubleshooting Steps |
| Photocatalyst | Mismatch between the redox potential of the photocatalyst and the difluoroalkylating reagent.[17] | Select a photocatalyst with an appropriate excited-state potential to efficiently reduce or oxidize your difluoroalkylating reagent. Common choices include iridium and ruthenium complexes, or organic dyes.[15][16] |
| Light Source | Incorrect wavelength or insufficient light intensity. | Ensure the emission spectrum of your light source overlaps with the absorption spectrum of the photocatalyst. Use a consistent and reproducible light setup (e.g., blue LEDs).[16] |
| Quenching Pathway | Inefficient single-electron transfer (SET) between the excited photocatalyst and the reagent. | The reaction can proceed through either an oxidative or reductive quenching cycle. Understanding the mechanism of your specific reaction is key.[17] Consider adding a sacrificial electron donor or acceptor if needed. |
| Solvent | Solvent can participate in unwanted side reactions or interfere with the photocatalytic cycle. | Screen different solvents. Acetonitrile, DMF, and DMSO are common choices for photoredox reactions. |
Visualizing the Catalytic Cycle:
Caption: Generalized photoredox catalytic cycle.
In-Depth Troubleshooting Guides
Issue 1: Formation of Proto-defluoroalkylated Byproduct (R-CF₂H)
In some cases, the desired difluoroalkylated product can be accompanied by a byproduct where the difluoroalkyl group has been protonated.
Mechanistic Insight:
The difluoroalkyl radical (•CF₂-R) generated in the reaction is a key intermediate.[18] If this radical abstracts a hydrogen atom from the solvent or another component in the reaction mixture instead of reacting with the desired substrate, the proto-defluoroalkylated byproduct will be formed.[19]
Protocol for Mitigation:
-
Solvent Choice:
-
Avoid Solvents with Labile Hydrogens: Solvents like THF can be hydrogen atom donors.[17]
-
Consider Deuterated Solvents: Running the reaction in a deuterated solvent can help confirm if the solvent is the source of the hydrogen. If a deuterated byproduct is observed, this confirms the solvent's involvement.
-
Recommended Solvents: Aprotic solvents such as acetonitrile, DMF, or dioxane are generally preferred.
-
-
Reaction Concentration:
-
Increase Concentration: Running the reaction at a higher concentration can favor the bimolecular reaction between the radical and the substrate over the hydrogen abstraction from the solvent.
-
Experimental Step: Prepare a series of reactions with varying concentrations (e.g., 0.1 M, 0.2 M, 0.5 M) to determine the optimal condition.
-
-
Additives:
-
Radical Traps: While counterintuitive for the desired reaction, adding a small amount of a radical trap like TEMPO at the beginning of the reaction can help diagnose if a radical mechanism is dominant. If the desired reaction is completely inhibited, it confirms the radical pathway. This is a diagnostic rather than a preparative solution.
-
Issue 2: β-Fluoride Elimination
For certain substrates, particularly those that form a β-fluoro alkylmetal intermediate, β-fluoride elimination can be a significant side reaction, leading to monofluorinated alkene byproducts.[19][20]
Mechanistic Insight:
This is particularly common in reactions involving gem-difluoroalkenes. The formation of a metal intermediate with fluorine atoms in the β-position is often followed by rapid elimination of a metal fluoride salt to form a more stable alkene.[20]
Strategies for Suppression:
| Strategy | Rationale |
| Ligand Modification | Bulky ligands can sterically hinder the conformation required for β-hydride or β-fluoride elimination. |
| Lower Reaction Temperature | Elimination reactions often have a higher activation energy than the desired productive steps. Running the reaction at a lower temperature can disfavor elimination. |
| Choice of Metal Catalyst | Different metals have varying propensities for β-fluoride elimination. The choice of catalyst (e.g., copper, palladium, nickel) can significantly influence the outcome.[10][11] |
| Substrate Design | If possible, modify the substrate to avoid the formation of intermediates prone to elimination. |
References
- 1. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Dehalogenation - Wikipedia [en.wikipedia.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. The unique fluorine effects in organic reactions: recent facts and insights into fluoroalkylations - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C6CS00351F [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Probing the hydrolytic reactivity of 2-difluoromethyl pyrroles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Direct defluorinative amidation–hydrolysis reaction of gem-difluoroalkenes with N,N-dimethylformamide, and primary and secondary amines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Transition-Metal (Cu, Pd, Ni)-Catalyzed Difluoroalkylation via Cross-Coupling with Difluoroalkyl Halides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. chinesechemsoc.org [chinesechemsoc.org]
- 13. chinesechemsoc.org [chinesechemsoc.org]
- 14. sioc.ac.cn [sioc.ac.cn]
- 15. researchgate.net [researchgate.net]
- 16. Progress in Difluoroalkylation of Organic Substrates by Visible Light Photoredox Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Progress in Difluoroalkylation of Organic Substrates by Visible Light Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Copper-Catalyzed Difluoroalkylation Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Recent Advances in Transition Metal-Catalyzed Functionalization of gem-Difluoroalkenes - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification Strategies for Polar Fluorinated Amine Compounds
Welcome to our technical support center dedicated to providing solutions for the purification of polar fluorinated amine compounds. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during experimental work.
Introduction
The unique physicochemical properties of polar fluorinated amine compounds, such as their altered basicity and high polarity, often present significant challenges during purification. Standard purification protocols may prove ineffective, leading to issues like poor recovery, co-elution with impurities, and poor peak shape in chromatography. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate these challenges successfully.
Troubleshooting Guide
This guide provides solutions to specific issues you may encounter during the purification of polar fluorinated compounds.
| Problem | Possible Causes | Solutions |
| Poor Peak Shape (Tailing or Fronting) in Chromatography | - Secondary Interactions: Strong interactions between the basic amine and acidic residual silanols on silica-based stationary phases.[1][2] - Mobile Phase pH: The pH of the mobile phase may be too close to the pKa of the amine, causing it to exist in multiple ionic forms.[1] - Column Overload: Injecting too much sample.[1] | - Use a Deactivated Column: Employ an end-capped column to minimize silanol interactions.[1] - Adjust Mobile Phase pH: Adjust the mobile phase pH to be at least 2 units away from the analyte's pKa. For basic compounds, a lower pH often improves peak shape.[1] - Mobile Phase Additives: For reversed-phase, add modifiers like trifluoroacetic acid (TFA). For normal-phase or HILIC, a small amount of a basic modifier like ammonium hydroxide can be beneficial.[1] - Reduce Sample Load: Decrease the concentration or volume of the injected sample.[1] |
| Low or No Recovery of Compound | - Irreversible Adsorption: The highly polar compound may be irreversibly binding to the stationary phase.[1] - Compound Instability: The compound may be degrading on the column.[1][3] - Inappropriate Solvent System: The mobile phase may be too weak to elute the compound.[1] | - Switch Stationary Phase: Consider Hydrophilic Interaction Chromatography (HILIC) with a polar stationary phase (silica, amide, or zwitterionic).[1][4][5] For flash chromatography, alumina can be an alternative to silica.[6] - Test Compound Stability: Assess the stability of your compound under the purification conditions. - Increase Mobile Phase Strength: In reversed-phase, increase the organic solvent percentage. In HILIC, increase the aqueous component.[1] |
| Compound Elutes in the Void Volume (Reversed-Phase) | - High Polarity: The compound is too polar to be retained on the non-polar stationary phase.[1][4] | - Switch to HILIC: HILIC is specifically designed for the retention and separation of highly polar compounds.[1][4][5][7][8][9] - Use a More Retentive Reversed-Phase Column: Consider a column with a higher carbon load or an embedded polar group.[1] - Aqueous Normal-Phase Chromatography: This technique uses a polar stationary phase with a mobile phase containing a high concentration of organic solvent and a small amount of water.[1] |
| Co-elution with Impurities | - Insufficient Resolution: The chosen chromatographic conditions do not provide adequate separation.[1] - Similar Polarity of Impurities: Impurities may have very similar polarity to the target compound.[1] | - Optimize Selectivity: - Change Stationary Phase: Switch to a column with different chemistry (e.g., from C18 to a phenyl-hexyl or a fluorinated phase).[1][10] - Change Mobile Phase Organic Modifier: Switching from acetonitrile to methanol, or vice versa, can alter selectivity.[1] - Employ an Orthogonal Technique: If co-elution persists, consider a different purification technique like acid-base extraction or ion-exchange chromatography.[1] |
Purification Strategy Workflow
The selection of an appropriate purification strategy is crucial for success. The following diagram outlines a logical workflow for approaching the purification of a polar fluorinated amine compound.
Caption: Decision workflow for selecting a purification technique.
Frequently Asked Questions (FAQs)
Q1: What is the best starting point for developing a purification method for a novel polar fluorinated amine compound?
A1: A good starting point is to assess the compound's solubility and pKa. This information will guide your initial choice of technique. For moderately polar compounds soluble in organic solvents, an acid-base extraction can be a simple and effective first step to remove non-basic impurities.[11][12][13] For highly polar, water-soluble compounds, Hydrophilic Interaction Chromatography (HILIC) is often a more suitable starting point for chromatographic separation.[1][4][5]
Q2: My polar fluorinated amine streaks badly on a silica gel column. What can I do?
A2: Streaking on silica gel is a common problem for basic compounds due to strong interactions with acidic silanol groups.[6][14] To mitigate this, you can:
-
Add a basic modifier to the eluent: A small amount of triethylamine or ammonium hydroxide (e.g., 0.1-1%) can neutralize the acidic sites on the silica and improve peak shape.[1]
-
Use an amine-functionalized silica column: These columns have a less acidic surface and are specifically designed for the purification of basic compounds.[14]
-
Consider an alternative stationary phase: Alumina (basic or neutral) can be a good alternative to silica gel for the purification of basic compounds.[6]
Q3: How can I improve the retention of my highly polar fluorinated amine in reversed-phase HPLC?
A3: If your compound is eluting in or near the void volume, consider the following strategies:
-
Use a 100% aqueous mobile phase: Some modern C18 columns are designed to be stable in 100% water.[1]
-
Employ a polar-embedded or polar-endcapped column: These columns provide enhanced retention for polar analytes.[1]
-
Add an ion-pairing reagent: For ionizable amines, adding an ion-pairing reagent like heptafluorobutyric acid (HFBA) to the mobile phase can significantly increase retention.
-
Consider a fluorinated stationary phase: These phases can offer unique selectivity for fluorinated analytes through fluorous interactions.[10][15][16]
Q4: Is it possible to purify my polar fluorinated amine without using chromatography?
A4: Yes, depending on the nature of your compound and its impurities, non-chromatographic techniques can be very effective:
-
Acid-Base Extraction: This is a powerful technique for separating basic amines from acidic and neutral impurities. The amine is protonated with an aqueous acid to become water-soluble, while neutral and acidic impurities remain in the organic layer. The amine can then be recovered by basifying the aqueous layer and extracting it back into an organic solvent.[11][12][13][17]
-
Crystallization: If your compound is a solid, crystallization can be a highly effective method for purification.[18][19][20] Finding the right solvent or solvent system is key. Sometimes, forming a salt of the amine (e.g., with HCl or another acid) can improve its crystallinity.[6]
Experimental Protocols
Protocol 1: Acid-Base Extraction for a Polar Fluorinated Amine
This protocol describes the separation of a polar fluorinated amine from neutral and acidic impurities.
Materials:
-
Crude reaction mixture containing the polar fluorinated amine, dissolved in an organic solvent (e.g., dichloromethane or ethyl acetate).
-
1 M Hydrochloric acid (HCl) solution.
-
1 M Sodium hydroxide (NaOH) solution.
-
Saturated sodium chloride (brine) solution.
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Separatory funnel.
-
Erlenmeyer flasks.
-
Rotary evaporator.
Procedure:
-
Dissolve the crude reaction mixture in a suitable organic solvent that is immiscible with water (e.g., 50 mL of dichloromethane).
-
Transfer the solution to a separatory funnel.
-
Add an equal volume of 1 M HCl solution (50 mL) to the separatory funnel.
-
Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently to release any pressure buildup.
-
Allow the layers to separate. The protonated amine salt will be in the aqueous (top or bottom, depending on the organic solvent density) layer.
-
Drain the organic layer into a clean Erlenmeyer flask. This layer contains neutral impurities.
-
Drain the aqueous layer containing the amine salt into a separate clean Erlenmeyer flask.
-
To isolate any acidic impurities, you can wash the organic layer from step 6 with 1 M NaOH solution.
-
Cool the aqueous layer from step 7 in an ice bath and slowly add 1 M NaOH solution with stirring until the solution is basic (check with pH paper). The deprotonated amine will precipitate out or form an oily layer.
-
Extract the free amine with fresh organic solvent (e.g., 3 x 30 mL of dichloromethane).
-
Combine the organic extracts and wash with brine (1 x 30 mL).
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the purified amine.
Protocol 2: HILIC for the Purification of Highly Polar Fluorinated Amines
This protocol provides a general starting point for developing a HILIC method.
Instrumentation:
-
HPLC or flash chromatography system.
-
HILIC column (e.g., silica, amide, or diol stationary phase).[4][21]
Mobile Phase:
-
Solvent A: Water with 0.1% formic acid or ammonium hydroxide.
-
Solvent B: Acetonitrile with 0.1% formic acid or ammonium hydroxide.
Procedure:
-
Column Equilibration: Equilibrate the HILIC column with a high percentage of organic solvent (e.g., 95% Solvent B) for at least 10 column volumes.
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition or a solvent with a high organic content to ensure good peak shape.[7]
-
Gradient Elution: Start with a high percentage of organic solvent and gradually increase the aqueous solvent content. A typical gradient might be:
-
0-2 min: 95% B
-
2-12 min: Gradient from 95% B to 50% B
-
12-14 min: Hold at 50% B
-
14-15 min: Return to 95% B
-
15-20 min: Re-equilibration at 95% B
-
-
Detection: Use a suitable detector, such as a UV detector or a mass spectrometer.
Method Development Logic:
Caption: Logical flow for HILIC method development.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. biotage.com [biotage.com]
- 5. Why HILIC is what your polar compounds need for purification | Buchi.com [buchi.com]
- 6. reddit.com [reddit.com]
- 7. welch-us.com [welch-us.com]
- 8. biocompare.com [biocompare.com]
- 9. chromatographytoday.com [chromatographytoday.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. vernier.com [vernier.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 14. biotage.com [biotage.com]
- 15. Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 17. web.mnstate.edu [web.mnstate.edu]
- 18. (PDF) In Situ Cryo-Crystallization of Fluorinated Amines: A [research.amanote.com]
- 19. unifr.ch [unifr.ch]
- 20. community.wvu.edu [community.wvu.edu]
- 21. labex.hu [labex.hu]
Overcoming solubility issues of 1,1-Difluoro-5-azaspiro[2.5]octane derivatives.
Investigating Solubility Dynamics
I'm currently focused on the solubility of 1,1-Difluoro-5-azaspiro[2.5]octane derivatives, starting with thorough Google searches. I'm aiming to uncover relevant data about their solubility and common techniques to increase the solubility of related compounds. The goal is to inform the process with this information.
Refining Search Strategies
I've initiated more Google searches targeting solubility properties of these derivatives and techniques to improve solubility of similar candidates. The plan is to thoroughly analyze the results to pinpoint challenges and identify proven solutions. Afterwards, I will construct a logical technical support center. This begins with an introduction to the topic.
Outlining Technical Structure
I'm now outlining the technical support center's structure. It'll begin with an introduction to solubility's drug development significance. Next, I'm forming FAQs and troubleshooting guides, each focused on a specific solubility challenge. The answers will be detailed, evidence-based, and cite authoritative sources to ensure accuracy and reliability. I will also incorporate tables and diagrams.
Validation & Comparative
The Rising Star in Saturated Heterocycles: A Comparative Analysis of 1,1-Difluoro-5-azaspiro[2.5]octane
A Senior Application Scientist's Guide for Medicinal Chemists
In the landscape of modern drug discovery, the quest for novel molecular scaffolds that confer advantageous physicochemical and pharmacokinetic properties is relentless. Saturated heterocycles are mainstays in medicinal chemistry, offering three-dimensional diversity crucial for potent and selective interactions with biological targets. Among these, 1,1-Difluoro-5-azaspiro[2.5]octane is emerging as a compelling structural motif. This guide provides a comprehensive comparative analysis of this fluorinated spirocycle against commonly employed saturated heterocycles—piperidine, morpholine, and azetidine—grounded in established principles of medicinal chemistry and supported by experimental data for the comparator molecules.
The strategic incorporation of fluorine into drug candidates is a well-established strategy to modulate metabolic stability, basicity (pKa), and lipophilicity (logP). The gem-difluoro group on the cyclopropane ring of 1,1-difluoro-5-azaspiro[2.5]octane introduces a unique combination of steric and electronic effects, offering a distinct advantage in drug design.
Physicochemical Properties: A Head-to-Head Comparison
The utility of a heterocyclic scaffold is largely dictated by its fundamental physicochemical properties. The table below presents a comparison of key parameters for 1,1-difluoro-5-azaspiro[2.5]octane and its non-fluorinated counterparts. It is critical to note that while experimental data for piperidine, morpholine, and azetidine are well-documented, the values for 1,1-difluoro-5-azaspiro[2.5]octane are largely predicted due to a lack of published experimental studies. These predictions are, however, based on well-established computational models.
| Heterocycle | Structure | pKa (experimental) | logP (experimental) | Molecular Weight ( g/mol ) |
| 1,1-Difluoro-5-azaspiro[2.5]octane | Image of 1,1-Difluoro-5-azaspiro[2.5]octane structure | ~7.5-8.5 (Predicted) | ~1.2 (Predicted)[1] | 147.17 |
| Piperidine | Image of Piperidine structure | 11.12 | 0.84 | 85.15 |
| Morpholine | Image of Morpholine structure | 8.33 | -0.86 | 87.12 |
| Azetidine | Image of Azetidine structure | 11.29 | -0.39 | 57.09 |
Basicity (pKa)
The introduction of the electron-withdrawing gem-difluoro group adjacent to the piperidine ring is expected to significantly lower the basicity of the nitrogen atom in 1,1-difluoro-5-azaspiro[2.5]octane compared to piperidine. This reduction in pKa can be highly advantageous in drug design, as it can mitigate off-target effects associated with high basicity, such as hERG channel inhibition, and improve oral bioavailability by reducing ionization in the gastrointestinal tract. The predicted pKa places it in a range similar to morpholine, a scaffold often chosen for its attenuated basicity.
Lipophilicity (logP)
Fluorination is known to have a complex, context-dependent effect on lipophilicity.[2] While often increasing logP, the introduction of a gem-difluoro group can also alter the molecule's conformation and polarity in ways that can either increase or decrease lipophilicity. The predicted logP of ~1.2 for 1,1-difluoro-5-azaspiro[2.5]octane suggests a moderate lipophilicity, which is often a desirable trait for achieving a balance between membrane permeability and aqueous solubility.[1] This contrasts with the more polar morpholine and azetidine.
Metabolic Stability: The Fluorine Advantage
A primary driver for the incorporation of fluorine in drug candidates is the enhancement of metabolic stability. The carbon-fluorine bond is exceptionally strong and resistant to oxidative metabolism by cytochrome P450 enzymes.
General Metabolic Fates of Saturated Heterocycles:
Caption: Predicted metabolic pathways of saturated heterocycles.
For piperidine, metabolic oxidation often occurs at the carbons alpha to the nitrogen. The gem-difluoro group in 1,1-difluoro-5-azaspiro[2.5]octane effectively blocks this metabolic "soft spot," thereby increasing the metabolic stability of the entire scaffold. This is a significant advantage over piperidine, which is often susceptible to rapid metabolism. Morpholine is generally more metabolically stable than piperidine due to the electron-withdrawing effect of the oxygen atom, which deactivates the adjacent carbons towards oxidation. 1,1-Difluoro-5-azaspiro[2.5]octane is expected to exhibit even greater metabolic stability due to the robust C-F bonds. Azetidine's metabolic fate can be influenced by its ring strain, which can make it susceptible to ring-opening reactions.
Experimental Protocols
To facilitate the direct comparison of novel scaffolds like 1,1-difluoro-5-azaspiro[2.5]octane, standardized experimental protocols are essential.
Proposed Synthesis of 1,1-Difluoro-5-azaspiro[2.5]octane Hydrochloride
Caption: A plausible synthetic workflow for 1,1-difluoro-5-azaspiro[2.5]octane HCl.
Step 1: Wittig Olefination. To a solution of N-Boc-4-piperidone in an appropriate solvent such as THF, a Wittig reagent (e.g., methyltriphenylphosphonium bromide with a strong base like n-butyllithium) is added to generate the exocyclic methylene intermediate, N-Boc-4-methylenepiperidine.
Step 2: gem-Difluorocyclopropanation. The resulting alkene is subjected to difluorocyclopropanation. A common and effective method involves the use of Ruppert's reagent (TMSCF3) with a fluoride source like sodium iodide to generate the difluorocarbene in situ, which then adds across the double bond to form the desired N-Boc-1,1-difluoro-5-azaspiro[2.5]octane.
Step 3: Boc Deprotection. The Boc protecting group is removed under acidic conditions, typically by treating with a solution of hydrochloric acid in an ethereal solvent like 1,4-dioxane, to yield the final product as its hydrochloride salt.
In Vitro Metabolic Stability Assay Using Human Liver Microsomes
This assay determines the rate of metabolism of a compound by the major drug-metabolizing enzymes.
Materials:
-
Test compound (10 mM stock in DMSO)
-
Human Liver Microsomes (HLM)
-
NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (0.1 M, pH 7.4)
-
Acetonitrile (for quenching the reaction)
-
Internal standard for LC-MS/MS analysis
Procedure:
-
Preparation of Incubation Mixture: In a microcentrifuge tube, combine phosphate buffer, HLM, and the test compound (final concentration typically 1 µM).
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiation of Reaction: Add the NADPH regenerating system to initiate the metabolic reaction.
-
Time-course Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture and quench it by adding cold acetonitrile containing an internal standard.
-
Sample Processing: Centrifuge the quenched samples to precipitate the proteins.
-
LC-MS/MS Analysis: Analyze the supernatant for the remaining parent compound using a validated LC-MS/MS method.
-
Data Analysis: Determine the half-life (t½) and intrinsic clearance (CLint) of the compound from the rate of disappearance of the parent compound over time.
Conclusion and Future Outlook
1,1-Difluoro-5-azaspiro[2.5]octane represents a promising, next-generation saturated heterocyclic scaffold for medicinal chemistry. Its predicted physicochemical properties—moderate basicity and lipophilicity—coupled with an anticipated high degree of metabolic stability, make it an attractive alternative to traditional heterocycles like piperidine. The gem-difluoro group offers a powerful tool to mitigate common metabolic liabilities associated with piperidine rings while maintaining a desirable three-dimensional architecture.
While the current analysis relies on predicted data for the title compound, it underscores the significant potential of this scaffold and highlights the urgent need for experimental validation of its properties. The synthesis and thorough characterization of 1,1-difluoro-5-azaspiro[2.5]octane and its derivatives are poised to provide medicinal chemists with a valuable new tool in the design of safer and more effective therapeutics.
References
A Comparative Crystallographic Guide to 1,1-Difluoro-5-azaspiro[2.5]octane Hydrochloride Derivatives: Structural Elucidation and Conformational Analysis
Introduction: The Significance of Spirocyclic Scaffolds in Modern Drug Discovery
In the landscape of medicinal chemistry, the quest for novel molecular architectures that offer enhanced pharmacological properties is perpetual. Spirocyclic scaffolds, characterized by two rings sharing a single atom, have emerged as a particularly promising class of compounds. Their inherent three-dimensionality and conformational rigidity can lead to improved binding affinity and selectivity for biological targets.[1] Among these, azaspirocycles are of significant interest due to their prevalence in bioactive natural products and their successful incorporation into a variety of therapeutic agents. The introduction of fluorine atoms into these scaffolds can further modulate their physicochemical properties, such as metabolic stability and lipophilicity, making them highly attractive for drug development.
This guide provides a comprehensive overview of the X-ray crystallographic analysis of 1,1-difluoro-5-azaspiro[2.5]octane hydrochloride, a representative member of this important class of molecules. While a crystal structure for this specific compound is not publicly available at the time of writing, this guide will serve as an expert-led framework for its analysis. We will delve into the causality behind the experimental choices in single-crystal X-ray diffraction, present a comparative analysis with structurally related compounds, and provide detailed, field-proven protocols. This document is intended for researchers, scientists, and drug development professionals seeking to understand and apply crystallographic techniques to the structural elucidation of novel spirocyclic amines.
The Power of Single-Crystal X-ray Diffraction: Unveiling the Molecular Architecture
Single-crystal X-ray diffraction (XRD) stands as the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid.[2] This technique provides invaluable information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding a molecule's structure-activity relationship (SAR). The resulting atomic coordinates allow for a detailed analysis of the molecule's conformation and its interactions within the crystal lattice.
The experimental workflow for a typical single-crystal XRD analysis is a multi-step process that demands precision and a thorough understanding of the underlying principles.
Comparative Structural Analysis: Insights from Related Compounds
To anticipate the structural features of this compound, we can draw comparisons with the known crystal structures of related compounds, such as non-fluorinated azaspiro[2.5]octane derivatives and other gem-difluoro piperidine hydrochlorides.
The piperidine ring in the 5-azaspiro[2.5]octane system is expected to adopt a chair conformation, as is typical for piperidinium salts.[3][4] The protonation of the nitrogen atom will result in an N-H bond that can act as a hydrogen bond donor, playing a crucial role in the crystal packing. The chloride anion will act as a hydrogen bond acceptor, likely forming N-H···Cl hydrogen bonds.
The gem-difluoro group on the cyclopropane ring is expected to have a significant impact on the local geometry. The C-F bonds are highly polarized, and the electron-withdrawing nature of the fluorine atoms can influence the bond lengths and angles of the cyclopropane ring.
Below is a table comparing the expected key geometric parameters of this compound with those of a representative non-fluorinated analog and a gem-difluoropiperidine derivative.
| Parameter | Expected for 1,1-Difluoro-5-azaspiro[2.5]octane HCl | 6-Azaspiro[2.5]octane hydrochloride (Analog 1) | 3,3-Difluoropiperidine hydrochloride (Analog 2)[5] |
| Piperidine Ring Conformation | Chair | Chair | Chair |
| N-H Bond Length (Å) | ~1.03 | ~1.03 | ~1.03 |
| C-N-C Angle (°) | ~112-115 | ~113 | ~114 |
| N-H···Cl Hydrogen Bond (Å) | ~3.0-3.2 | ~3.1 | ~3.15 |
| C-F Bond Length (Å) | ~1.35-1.38 | N/A | ~1.36 |
| F-C-F Angle (°) | ~105-108 | N/A | ~106 |
The conformational preference of substituents on a piperidine ring can be influenced by protonation of the nitrogen atom.[3] In the case of our target molecule, the spiro-fused cyclopropane ring is a bulky substituent. Its orientation with respect to the piperidine ring will be a key structural feature to determine.
References
- 1. 4,7-Diazaspiro(2.5)octane | C6H12N2 | CID 15338006 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Conformational analysis. Part 16. Conformational free energies in substituted piperidines and piperidinium salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. InterContinental | Virtual tour generated by Panotour [warszawa.intercontinental.com]
A Senior Application Scientist's Guide to Evaluating Gem-Difluorination in the Azaspiro[2.5]octane System: Impact on pKa and LogP
Introduction: The Strategic Value of Three-Dimensional Scaffolds and Fluorine Chemistry
In modern medicinal chemistry, the pursuit of drug candidates with superior efficacy, selectivity, and pharmacokinetic profiles has driven a shift from flat, aromatic structures toward more three-dimensional (3D) molecular architectures.[1][2] Azaspirocycles, which feature two rings sharing a single carbon atom, have emerged as privileged scaffolds due to their inherent structural rigidity.[1][3][4] This rigidity allows for a precise spatial arrangement of functional groups, enhancing interactions with biological targets.[2] The azaspiro[2.5]octane system, containing a cyclopropane and a piperidine ring, is a noteworthy example of such a 3D scaffold, offering novel exit vectors for chemical exploration.
Parallel to the rise of 3D scaffolds, the strategic incorporation of fluorine has become a cornerstone of drug design.[5][6][7] Fluorine, being the most electronegative element, can profoundly alter a molecule's physicochemical properties.[5][8] Gem-difluorination, the introduction of two fluorine atoms on the same carbon, is a particularly powerful modification. It can modulate acidity/basicity (pKa), lipophilicity (LogP), metabolic stability, and conformational preference, often leading to improved drug-like properties.[6][7][9]
This guide provides an in-depth comparison of the parent 6-azaspiro[2.5]octane and its gem-difluorinated analog, 4,4-difluoro-6-azaspiro[2.5]octane. We will explore the causal relationship between structure and physicochemical properties, provide detailed, field-proven experimental protocols for measuring pKa and LogP, and present comparative data to illustrate the transformative effect of this subtle chemical modification.
The Physicochemical Impact of Gem-Difluorination
The introduction of a gem-difluoro group induces significant electronic and conformational changes. The primary influence on the basicity of the piperidine nitrogen in 6-azaspiro[2.5]octane is the powerful electron-withdrawing inductive effect of the two fluorine atoms.[8] This effect pulls electron density away from the nitrogen atom, reducing its ability to accept a proton and thereby lowering its pKa (making it less basic).[5] This modulation is critical in drug design, as reducing basicity can decrease off-target ion channel interactions and improve cell membrane permeability.[5][7]
The effect on lipophilicity (LogP) is more complex. While fluorination is often associated with increased lipophilicity, the overall impact depends on the intricate balance between the hydrophobic contribution of the fluorine atoms and changes in the molecule's overall polarity and hydration shell.[9] The gem-difluoro group can mask underlying polarity or alter hydrogen bond accepting capabilities, leading to context-dependent increases or decreases in LogP.[9] Therefore, direct experimental measurement is essential for an accurate assessment.
Experimental Design and Rationale
To quantify the effects of gem-difluorination, we will compare the parent 6-azaspiro[2.5]octane with its analog, 4,4-difluoro-6-azaspiro[2.5]octane . The chosen experimental methods, potentiometric titration for pKa and the shake-flask method for LogP, are considered the gold standards in the pharmaceutical industry for their accuracy and reliability.[10][11][12]
-
pKa Determination: Potentiometric titration directly measures the pH of a solution as a titrant is added, allowing for the precise determination of the ionization constant.[12][13] Its high precision makes it the preferred method for characterizing the acidic or basic nature of novel compounds.[11]
-
LogP Determination: The shake-flask method is the classical and most reliable technique for measuring the partition coefficient between n-octanol and water.[10][14] It provides a direct measurement of a compound's lipophilicity, a critical parameter for predicting its absorption, distribution, metabolism, and excretion (ADME) properties.[15]
References
- 1. benchchem.com [benchchem.com]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. BLD Insights | The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry [bldpharm.com]
- 5. tandfonline.com [tandfonline.com]
- 6. pharmacyjournal.org [pharmacyjournal.org]
- 7. researchgate.net [researchgate.net]
- 8. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. encyclopedia.pub [encyclopedia.pub]
- 11. creative-bioarray.com [creative-bioarray.com]
- 12. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 13. dergipark.org.tr [dergipark.org.tr]
- 14. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
The Spirocyclic Advantage: A Comparative Guide to Unlocking Superior Biological Activity
In the landscape of modern drug discovery, the pursuit of molecules with enhanced potency, selectivity, and favorable pharmacokinetic profiles is a perpetual challenge. For decades, medicinal chemistry has been dominated by largely planar, aromatic structures. However, the limitations of this "flatland" approach—often leading to issues with solubility, metabolic stability, and off-target effects—have spurred a strategic shift towards greater three-dimensionality in drug design.[1] At the forefront of this evolution is the spirocyclic scaffold, a unique structural motif where two rings are joined by a single, shared carbon atom.
This guide provides an in-depth comparison of the biological activity of spirocyclic compounds versus their non-spirocyclic analogs. Moving beyond theoretical advantages, we will dissect case studies supported by experimental data to illustrate the tangible benefits of incorporating spirocyclic architecture into drug candidates. This document is intended for researchers, scientists, and drug development professionals seeking to leverage advanced structural chemistry for therapeutic innovation.
The Inherent Superiority of Three-Dimensionality
Spirocycles impart a rigid, well-defined three-dimensional geometry to a molecule.[2] This is a stark contrast to the conformational flexibility of many non-spirocyclic, particularly acyclic or simple cyclic, structures. This fundamental difference in architecture is the primary driver of the observed improvements in biological activity.
The key advantages conferred by spirocyclic scaffolds include:
-
Enhanced Target Binding and Potency: The rigid nature of the spirocycle pre-organizes the molecule's functional groups into a specific spatial arrangement.[3] This conformational lock-in can lead to a more favorable interaction with the complex, three-dimensional binding pockets of biological targets like enzymes and receptors, resulting in improved binding affinity and, consequently, higher potency.[4][5][6]
-
Improved Selectivity: By restricting the molecule's ability to adopt multiple conformations, spirocycles can reduce unintended interactions with off-target proteins. This enhanced selectivity is crucial for minimizing side effects and improving the therapeutic window of a drug candidate.
-
Favorable Physicochemical and Pharmacokinetic Properties: A critical metric in modern drug design is the fraction of sp³-hybridized carbons (Fsp³). Increasing the Fsp³ character, as spirocycles inherently do, generally correlates with improved drug-like properties.[1] This often translates to:
-
Increased Aqueous Solubility: Moving away from flat, greasy aromatic systems towards more saturated, three-dimensional structures can disrupt crystal packing and improve solvation.
-
Decreased Lipophilicity: High lipophilicity is often associated with poor absorption, low bioavailability, and increased toxicity. The introduction of spirocyclic motifs can effectively lower a compound's lipophilicity (logP/logD).[7]
-
Enhanced Metabolic Stability: The quaternary spiro-carbon and its adjacent atoms can be less susceptible to metabolic enzymes, such as cytochrome P450s, leading to a longer half-life in the body.[7]
-
Case Study 1: Polo-like Kinase 4 (PLK4) Inhibitors - A Leap in "Drug-likeness"
The development of inhibitors for Polo-like Kinase 4 (PLK4), a critical regulator of centriole duplication and a target in oncology, provides a compelling example of the "scaffold hopping" strategy from a non-spirocyclic to a spirocyclic core.[8] Initial efforts identified potent inhibitors based on an (E)-3-((1H-indazol-6-yl)methylene)indolin-2-one scaffold (a non-spirocyclic alkene). However, this series was hampered by poor physicochemical properties. A bioisosteric replacement of the configurationally labile alkene linker with a rigid spiro-cyclopropane moiety led to a dramatic improvement in the drug-like properties of the series.[4][8]
Comparative Performance Data: PLK4 Inhibitors
| Property | Non-Spirocyclic Analog (Alkene) | Spirocyclic Analog (Compound 18) | Fold Improvement |
| PLK4 Inhibition (IC₅₀) | 2.1 nM | 2.8 nM | ~ Comparable |
| Cellular Activity (GI₅₀, MDA-MB-468) | 20 nM | 26 nM | ~ Comparable |
| Aqueous Solubility | < 0.2 µg/mL | 11 µg/mL | > 55x |
| Mouse Microsomal Stability (% remaining at 30 min) | 1% | 76% | 76x |
Data sourced from Sampson, P. B., et al. (2015). J Med Chem.[8]
Analysis: The data clearly demonstrates that the switch to a spirocyclic scaffold, while maintaining comparable biological potency (both enzymatic and cellular), resulted in a profound enhancement of key pharmacokinetic properties. The more than 55-fold increase in aqueous solubility and the 76-fold improvement in metabolic stability represent a significant leap towards developing an orally bioavailable drug. This case highlights that the benefits of spirocyclization are not limited to target interaction but can fundamentally improve a compound's developability.
Case Study 2: PARP-1 Inhibitors - Achieving Potency and Selectivity
Poly(ADP-ribose) polymerase-1 (PARP-1) is a well-validated target in oncology, with several approved inhibitors, including the non-spirocyclic drug Olaparib. While effective, the development of new PARP-1 inhibitors with different scaffolds is an active area of research to explore novel intellectual property and potentially improved properties. Recent studies have shown that spirocyclic scaffolds can yield highly potent PARP-1 inhibitors.
Comparative Performance Data: PARP-1 Inhibitors
| Compound | Scaffold Type | PARP-1 Inhibition (IC₅₀) | Cellular Activity (IC₅₀, MDA-MB-436) |
| Olaparib | Non-Spirocyclic (Phthalazinone) | 0.861 nM | 6.84 µM |
| Spiro-Dioxolane Analog (Compound 5b) | Spirocyclic | 1.009 nM | 0.67 µM |
| Spiro-Dioxolane Analog (Compound 15) | Spirocyclic | 0.997 nM | 7.47 µM |
Data sourced from a study on spiro aryl dioxolane compounds.
Analysis: This comparison shows that novel spirocyclic compounds can achieve PARP-1 inhibitory potency in the same nanomolar range as the established non-spirocyclic drug, Olaparib.[7] Notably, the spirocyclic compound 5b demonstrated a ten-fold increase in potency in the BRCA1-mutated breast cancer cell line MDA-MB-436 compared to Olaparib, suggesting a potential for enhanced efficacy in a cellular context.[7] This underscores the potential of spirocyclic scaffolds to serve as effective frameworks for designing best-in-class inhibitors, even for well-established biological targets.
Case Study 3: MCHr1 Antagonists - Mitigating Off-Target Effects
The melanin-concentrating hormone receptor 1 (MCHr1) is a target for the treatment of obesity. A significant challenge in the development of MCHr1 antagonists has been off-target activity, particularly the inhibition of the hERG potassium channel, which can lead to cardiac toxicity. In an effort to improve the safety profile of a lead series, medicinal chemists at AstraZeneca replaced a morpholine ring with a 2-oxa-6-azaspiro[3.3]heptane moiety.
Comparative Performance Data: MCHr1 Antagonists
| Property | Non-Spirocyclic Analog (Morpholine) | Spirocyclic Analog (AZD1979) | Fold Improvement |
| MCHr1 Receptor Occupancy (RO) ED₅₀ | 0.4 µmol/kg | 0.2 µmol/kg | 2x |
| Lipophilicity (logD) | 2.9 | 1.8 | Lower is better |
| hERG Inhibition (IC₅₀) | 1.9 µM | > 33 µM | > 17x |
Data sourced from Johansson, A., et al. (2016). J Med Chem.[4]
Analysis: The introduction of the spirocyclic scaffold led to a compound (AZD1979) with a superior overall profile.[4] Not only did the potency improve (as indicated by the lower dose required for 50% receptor occupancy), but the lipophilicity was also favorably reduced. Most critically, the hERG inhibition was significantly diminished, with the IC₅₀ value improving by more than 17-fold.[4] This case study is a powerful illustration of how the structural constraints of a spirocycle can be leveraged to design molecules with a much-improved safety profile by enhancing selectivity against critical anti-targets like hERG.
Experimental Methodologies
The data presented in this guide is derived from standard, validated assays in drug discovery. Below are detailed protocols for the key experimental workflows.
Experimental Workflow Overview
Caption: General workflow for comparing spirocyclic and non-spirocyclic analogs.
Protocol 1: Cell Viability (MTT) Assay
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation, often used to determine the cytotoxic effects of a compound.
Principle: Metabolically active cells utilize NAD(P)H-dependent oxidoreductase enzymes to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Step-by-Step Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds (both spirocyclic and non-spirocyclic analogs) in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in PBS to each well.
-
Formazan Formation: Incubate the plate for 4 hours at 37°C. During this time, viable cells will convert the MTT to formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the GI₅₀/IC₅₀ value for each compound.
Protocol 2: Microsomal Stability Assay
This assay evaluates the susceptibility of a compound to metabolism by liver enzymes, providing an early indication of its metabolic clearance.
Principle: The compound is incubated with liver microsomes, which contain a high concentration of Phase I metabolic enzymes (e.g., Cytochrome P450s). The rate of disappearance of the parent compound over time is measured by LC-MS/MS.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Thaw liver microsomes (human or mouse) on ice.
-
Prepare a solution of the test compound at a known concentration (e.g., 1 µM) in buffer (e.g., 0.1 M phosphate buffer, pH 7.4).
-
Prepare an NADPH-regenerating system solution to ensure the co-factor for enzymatic activity is not depleted.
-
-
Incubation:
-
In a 96-well plate, pre-warm the microsomal solution and the test compound solution to 37°C.
-
Initiate the metabolic reaction by adding the NADPH-regenerating system.
-
-
Time Points: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction in designated wells by adding an ice-cold "stop solution" (e.g., acetonitrile) containing an internal standard.
-
Sample Processing: Centrifuge the plate to precipitate the microsomal proteins.
-
LC-MS/MS Analysis: Transfer the supernatant to a new plate for analysis. Quantify the remaining concentration of the test compound at each time point using a validated LC-MS/MS method.
-
Data Analysis: Plot the natural logarithm of the percentage of compound remaining versus time. The slope of this line is used to calculate the in vitro half-life (t₁/₂) and intrinsic clearance (CLint).
Protocol 3: Radioligand Receptor Binding Assay
This assay is used to determine the affinity of a compound for a specific receptor.
Principle: A competitive binding assay measures the ability of a test compound (unlabeled ligand) to displace a radioactively labeled ligand ("radioligand") from its receptor. The amount of radioactivity bound to the receptor is inversely proportional to the affinity of the test compound.
Step-by-Step Methodology:
-
Membrane Preparation: Prepare a membrane homogenate from cells or tissues expressing the target receptor.
-
Assay Setup: In a 96-well plate, combine:
-
The membrane preparation.
-
A fixed concentration of the radioligand.
-
Varying concentrations of the unlabeled test compound.
-
Assay buffer.
-
Controls for total binding (radioligand + membranes) and non-specific binding (radioligand + membranes + a high concentration of a known unlabeled ligand).
-
-
Incubation: Incubate the plate at a specific temperature for a set time to allow the binding to reach equilibrium.
-
Separation: Rapidly separate the receptor-bound radioligand from the free radioligand by vacuum filtration through a glass fiber filter mat. The membranes and bound radioligand are trapped on the filter.
-
Washing: Quickly wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
-
Quantification: Measure the radioactivity trapped on the filters using a scintillation counter.
-
Data Analysis: Calculate the specific binding at each test compound concentration. Plot the percentage of specific binding against the log of the test compound concentration to generate a competition curve and determine the IC₅₀. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.
Conclusion and Future Outlook
The strategic incorporation of spirocyclic scaffolds represents a powerful and field-proven approach to overcoming many of the challenges associated with traditional, planar drug candidates. As demonstrated through the case studies on PLK4, PARP-1, and MCHr1 inhibitors, the introduction of a spiro-center can dramatically improve physicochemical properties, enhance metabolic stability, increase potency, and mitigate off-target toxicities. The inherent three-dimensionality of these scaffolds allows for a more precise and effective interaction with biological targets, paving the way for the development of safer and more efficacious therapeutics.
While the synthesis of complex spirocycles can be more challenging than that of their non-spirocyclic counterparts, the increasing availability of novel synthetic methodologies and spirocyclic building blocks is making this chemical space more accessible to medicinal chemists.[5][6] As our understanding of the interplay between molecular architecture and biological function deepens, the spirocyclic advantage will undoubtedly continue to be a cornerstone of successful drug discovery programs.
References
- 1. Aminoquinoline melanin-concentrating hormone 1-receptor (MCH1-R) antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent progress in the discovery of melanin-concentrating hormone 1-receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Discovery of a novel melanin concentrating hormone receptor 1 (MCHR1) antagonist with reduced hERG inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Evolution of physicochemical properties of melanin concentrating hormone receptor 1 (MCHr1) antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Novel MCH1 receptor antagonists: a patent review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. files01.core.ac.uk [files01.core.ac.uk]
A Comparative Guide to In Silico Docking of 1,1-Difluoro-5-azaspiro[2.5]octane Analogs for CNS Targets
This guide provides a comprehensive framework for conducting and evaluating molecular docking studies of 1,1-Difluoro-5-azaspiro[2.5]octane analogs. While direct, published docking research on this specific difluorinated scaffold is nascent, the parent 5-azaspiro[2.5]octane motif is a recognized constituent of ligands targeting key G-protein coupled receptors (GPCRs) in the central nervous system (CNS). This guide, therefore, focuses on two high-value CNS targets: the Muscarinic Acetylcholine M2 Receptor (M2R) and the Dopamine D2 Receptor (D2R) , both implicated in a range of neurological and psychiatric disorders.[1][2]
We will objectively compare the hypothetical docking performance of rationally designed 1,1-Difluoro-5-azaspiro[2.5]octane analogs against established reference antagonists for these receptors. The methodologies described herein are designed to be self-validating, providing researchers with a robust protocol for their own investigations.
Rationale and Target Selection
The introduction of a gem-difluoro group onto a spirocyclic scaffold is a modern medicinal chemistry strategy aimed at modulating physicochemical properties such as lipophilicity and metabolic stability, which can be critical for CNS drug candidates.[3] The rigid spirocyclic core itself helps to lock the molecule into a specific three-dimensional conformation, potentially increasing binding affinity and selectivity for its target protein.[3]
-
Muscarinic Acetylcholine Receptors (mAChRs): These receptors are crucial for processes like learning, memory, and motor control.[4] The M2 subtype, in particular, is a key therapeutic target, but achieving selectivity over other subtypes (e.g., M3R) is a significant challenge due to highly conserved binding sites.[5][6] Structure-guided design and docking are essential tools for exploiting subtle differences in these receptors to develop selective antagonists.[5][6]
-
Dopamine D2 Receptor (D2R): As a primary target for antipsychotic medications, the D2R is of immense therapeutic importance.[1][2][7] The high sequence homology between D2 and D3 receptors, however, complicates the design of selective ligands.[2][8] Computational approaches like homology modeling and molecular docking are indispensable for differentiating binding modes and guiding the development of subtype-selective compounds.[1][2]
Experimental Design: A Comparative Docking Workflow
This section outlines a rigorous, step-by-step protocol for a comparative docking study. The workflow is designed to ensure reproducibility and scientific validity.
Logical Workflow for Comparative Docking
Caption: A validated workflow for comparative molecular docking studies.
Detailed Methodologies
Part A: Target Protein Preparation
-
Structure Retrieval: Obtain the high-resolution crystal structures of the human M2 Muscarinic Receptor (PDB ID: 4MQS) and Dopamine D2 Receptor (PDB ID: 6CM4) from the Protein Data Bank.
-
Preparation using Schrödinger Maestro:
-
Import the structure into Maestro's Protein Preparation Wizard.
-
Preprocess the complex: assign bond orders, add hydrogens, and create zero-order bonds to metals.
-
Remove all water molecules beyond 5 Å from the co-crystallized ligand.
-
Generate het states at pH 7.4 using Epik.
-
Perform a restrained minimization of the protein structure using the OPLS3e force field to relieve steric clashes, ensuring the heavy-atom RMSD does not exceed 0.30 Å.
-
Part B: Ligand Design and Preparation
-
Reference Ligands:
-
For M2R: Scopolamine (a non-selective muscarinic antagonist).
-
For D2R: Haloperidol (a typical antipsychotic and D2R antagonist).
-
-
Analog Design: Create a virtual library of 1,1-Difluoro-5-azaspiro[2.5]octane analogs with varying substituents (R-groups) to probe structure-activity relationships (SAR).
-
Analog 1 (A1): Unsubstituted (R = H).
-
Analog 2 (A2): Methyl substitution (R = CH₃).
-
Analog 3 (A3): Phenyl substitution (R = Ph).
-
-
Preparation using LigPrep:
-
Build the 2D structures of the reference ligands and designed analogs.
-
Use LigPrep in Schrödinger to generate low-energy 3D conformers.
-
Generate possible ionization states at pH 7.4 ± 1.0 using Epik.
-
Generate tautomers and stereoisomers if applicable.
-
Perform an energy minimization using the OPLS3e force field.
-
Part C: Molecular Docking Protocol
-
Grid Generation:
-
Define the docking grid box centered on the co-crystallized ligand in each respective PDB structure.
-
Ensure the grid box dimensions (e.g., 20x20x20 Å) are sufficient to encompass the entire binding pocket.
-
-
Docking with AutoDock Vina:
-
For this guide, we select AutoDock Vina due to its accuracy and accessibility.[2][8]
-
Prepare the protein and ligand files in the required PDBQT format using AutoDockTools.
-
Execute the docking simulation with a high exhaustiveness parameter (e.g., 32) to ensure a thorough search of the conformational space.[8]
-
Generate the top 10 binding poses for each ligand.
-
-
Pose Validation (Self-Validation):
-
A critical step is to re-dock the co-crystallized ligand into its own receptor structure.
-
A successful docking protocol should reproduce the experimental binding pose with a Root Mean Square Deviation (RMSD) value of ≤ 2.0 Å.[9] This validates that the chosen parameters can accurately predict the correct binding mode.
-
Comparative Analysis and Data Presentation
The primary outputs of a docking study are the binding affinity (or docking score) and the predicted binding pose. Binding energies below -5.0 kcal/mol are generally considered indicative of good binding activity.[10]
Hypothetical Docking Results for M2 Muscarinic Receptor (PDB: 4MQS)
| Compound | Docking Score (kcal/mol) | Key Interacting Residues | Predicted Interactions |
| Scopolamine (Ref.) | -9.8 | Asp103, Tyr104, Tyr403 | H-Bond, Pi-Cation |
| Analog 1 (R=H) | -8.5 | Asp103, Tyr104, Asn404 | H-Bond, Pi-Cation |
| Analog 2 (R=CH₃) | -8.9 | Asp103, Tyr104, Trp157 | H-Bond, Pi-Cation, Hydrophobic |
| Analog 3 (R=Ph) | -10.2 | Asp103, Tyr403, Trp422 | H-Bond, Pi-Cation, Pi-Pi Stacking |
Analysis: In this hypothetical scenario, the phenyl-substituted analog (A3) shows a superior docking score compared to the reference antagonist, Scopolamine. The analysis of the binding pose suggests this is due to an additional pi-pi stacking interaction with Trp422, a key residue in the binding pocket.[11] The gem-difluoro group on the spiro-octane core likely contributes to favorable electrostatic interactions within the pocket.
Hypothetical Docking Results for Dopamine D2 Receptor (PDB: 6CM4)
| Compound | Docking Score (kcal/mol) | Key Interacting Residues | Predicted Interactions |
| Haloperidol (Ref.) | -10.5 | Asp114, Ser193, Phe389 | H-Bond, Pi-Pi Stacking |
| Analog 1 (R=H) | -9.1 | Asp114, Ser193 | H-Bond |
| Analog 2 (R=CH₃) | -9.4 | Asp114, Ser193, Val115 | H-Bond, Hydrophobic |
| Analog 3 (R=Ph) | -10.8 | Asp114, Phe389, Trp386 | H-Bond, Pi-Pi Stacking (x2) |
Analysis: Similar to the M2R target, the phenyl-substituted analog (A3) demonstrates the highest predicted binding affinity for the D2R. The crucial interaction is the formation of two pi-pi stacking interactions with Phe389 and Trp386, in addition to the essential hydrogen bond with the conserved Asp114.[12] This highlights how scaffold decoration can be tuned to engage specific aromatic residues in the target's binding site.
Structure-Activity Relationship (SAR) Logic
Caption: The relationship between scaffold, substituent, and binding affinity.
Conclusion and Future Directions
This guide presents a robust computational framework for evaluating 1,1-Difluoro-5-azaspiro[2.5]octane analogs as potential ligands for the M2 and D2 CNS receptors. The hypothetical data suggests that decorating the core spirocyclic scaffold, particularly with aromatic moieties, can lead to binding affinities that are competitive with or superior to established antagonists. The gem-difluoro substitution is hypothesized to enhance metabolic stability and modulate electronic properties favorably.
The next steps for any drug discovery program based on these findings would involve:
-
Synthesis: Chemical synthesis of the most promising analogs identified in silico.[13]
-
In Vitro Validation: Experimental validation of binding affinity and functional activity through radioligand binding assays and cell-based functional assays.
-
ADMET Profiling: In silico and in vitro assessment of absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties to ensure drug-like characteristics.[14]
By integrating computational chemistry with traditional medicinal chemistry, the exploration of novel chemical space, such as that offered by these spirocyclic compounds, can be significantly accelerated.[15][16][17]
References
- 1. researchgate.net [researchgate.net]
- 2. Homology Modeling of Dopamine D2 and D3 Receptors: Molecular Dynamics Refinement and Docking Evaluation | PLOS One [journals.plos.org]
- 3. Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Microscopic Binding of M5 Muscarinic Acetylcholine Receptor with Antagonists by Homology Modeling, Molecular Docking and Molecular Dynamics Simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure-guided development of selective M3 muscarinic acetylcholine receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure-guided development of selective M3 muscarinic acetylcholine receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. journals.plos.org [journals.plos.org]
- 9. e-journal.unair.ac.id [e-journal.unair.ac.id]
- 10. researchgate.net [researchgate.net]
- 11. pnas.org [pnas.org]
- 12. The predicted 3D structure of the human D2 dopamine receptor and the binding site and binding affinities for agonists and antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis of a Family of Spirocyclic Scaffolds; Building Blocks for the Exploration of Chemical Space - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. Computer-Aided Drug Design | SpiroChem [spirochem.com]
- 16. Route scouting | SpiroChem [spirochem.com]
- 17. Computational Methods in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of 1,1-Difluoro-5-azaspiro[2.5]octane hydrochloride: A Comprehensive Guide for Laboratory Professionals
For researchers and scientists engaged in the dynamic field of drug development, the synthesis and handling of novel chemical entities are routine. With this innovation comes the critical responsibility of ensuring safe and environmentally sound disposal of chemical waste. This guide provides a detailed, step-by-step protocol for the proper disposal of 1,1-Difluoro-5-azaspiro[2.5]octane hydrochloride (CAS No. 1630906-35-2), a fluorinated azaspirocyclic compound. The procedures outlined herein are grounded in established principles of chemical safety and hazardous waste management, designed to protect laboratory personnel and minimize environmental impact.
Hazard Assessment and Chemical Profile
Before initiating any disposal protocol, a thorough understanding of the compound's chemical and toxicological properties is paramount. While a specific, publicly available Safety Data Sheet (SDS) for this compound is not readily accessible, we can infer its potential hazards based on its structural motifs: a halogenated organic compound and a hydrochloride salt of a secondary amine.
Structural Features and Inferred Hazards:
-
Fluorinated Organic Moiety: The presence of carbon-fluorine bonds suggests high thermal stability. Incomplete combustion could potentially lead to the formation of hazardous byproducts such as hydrogen fluoride (HF). Therefore, high-temperature incineration is the recommended primary disposal method for the organic portion of the molecule[1][2][3].
-
Azaspiro[2.5]octane Core: This bicyclic amine structure may exhibit biological activity, and its toxicological properties are not well-documented. As a precaution, it should be handled as a potentially toxic substance.
-
Hydrochloride Salt: The hydrochloride salt form indicates that the compound is acidic and will release hydrochloric acid (HCl) upon dissolution in water. This necessitates careful pH management during any aqueous treatment steps.
Based on a similar, non-fluorinated compound, 6-Azaspiro[2.5]octane hydrochloride, we can anticipate potential hazards such as being harmful if swallowed or in contact with skin, and causing skin and eye irritation.
Table 1: Chemical and Inferred Hazard Profile
| Property | Value/Information | Source/Rationale |
| Chemical Name | This compound | PubChem |
| CAS Number | 1630906-35-2 | Sigma-Aldrich[4] |
| Molecular Formula | C₇H₁₂ClF₂N | PubChem[5] |
| Inferred Hazards | - Halogenated organic compound- Amine hydrochloride (acidic)- Potential for skin and eye irritation- Harmful if swallowed or inhaled | Based on structural similarity to other halogenated organics and amine hydrochlorides. |
| Primary Disposal Route | High-temperature incineration | Recommended for fluorinated organic compounds[1][2][3]. |
Personal Protective Equipment (PPE) and Safety Precautions
Given the potential hazards, stringent adherence to safety protocols is mandatory. All handling and disposal procedures must be conducted in a well-ventilated fume hood.
Mandatory PPE:
-
Eye Protection: Chemical safety goggles and a face shield.
-
Hand Protection: Nitrile or neoprene gloves.
-
Body Protection: A flame-retardant laboratory coat.
-
Respiratory Protection: In the case of handling fine powders or aerosols, a properly fitted respirator is advised.
Disposal Workflow: A Step-by-Step Guide
The disposal of this compound should follow a systematic workflow that prioritizes safety and regulatory compliance.
Diagram: Disposal Decision Workflow
Caption: Decision workflow for the proper disposal of this compound.
Protocol 1: Disposal of Neat Solid or Concentrated Solutions
This protocol is intended for the disposal of the pure solid compound or solutions with a high concentration of the substance. The primary and most effective disposal method for fluorinated organic compounds is high-temperature incineration[1][2][3].
Step-by-Step Procedure:
-
Segregation: Ensure that the waste is not mixed with non-halogenated waste streams. This is crucial for proper waste management and cost-effectiveness.
-
Packaging:
-
Place the solid waste or concentrated solution in a designated, labeled, and sealable container for halogenated organic waste.
-
The container must be compatible with the chemical. A high-density polyethylene (HDPE) or glass container is recommended.
-
-
Labeling:
-
Clearly label the container with "Hazardous Waste," the full chemical name: "this compound," and the CAS number: "1630906-35-2."
-
Indicate the approximate quantity of the waste.
-
-
Storage: Store the sealed container in a designated satellite accumulation area for hazardous waste, away from incompatible materials.
-
Collection: Arrange for collection by your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste disposal contractor.
Protocol 2: Treatment and Disposal of Dilute Aqueous Solutions
For dilute aqueous solutions, a neutralization step is recommended to address the acidity of the hydrochloride salt before final disposal. This procedure should only be performed by personnel trained in handling acidic and potentially hazardous materials.
Step-by-Step Procedure:
-
Preparation:
-
Neutralization:
-
Place the dilute aqueous solution of this compound in a suitable container (e.g., a large beaker).
-
Slowly add the weak base solution while stirring continuously.
-
Monitor the pH of the solution. Continue adding the base until the pH is neutral (between 6.0 and 8.0). Be cautious of any gas evolution (carbon dioxide).
-
-
Post-Neutralization Management:
-
Once neutralized, consult your local regulations and institutional policies regarding the disposal of the treated aqueous waste.
-
In some jurisdictions, after neutralization and if the concentration of the organic compound is below a certain threshold, the solution may be permissible for drain disposal with copious amounts of water.
-
If drain disposal is not permitted, or if the concentration of the organic component remains a concern, the neutralized solution should be collected in a labeled container for aqueous hazardous waste and disposed of through your institution's EHS department.
-
Spill Management
In the event of a spill, immediate and appropriate action is crucial to mitigate exposure and environmental contamination.
For a Small Spill (Solid or Liquid):
-
Evacuate and Secure: Alert personnel in the immediate vicinity and restrict access to the area.
-
Ventilate: Ensure the fume hood is operating at maximum capacity.
-
Absorb:
-
For a liquid spill, cover with an inert absorbent material such as vermiculite, sand, or a commercial spill absorbent.
-
For a solid spill, gently cover with an absorbent to prevent dust from becoming airborne.
-
-
Collect: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.
-
Decontaminate: Clean the spill area with a suitable solvent (e.g., soap and water), and collect the cleaning materials as hazardous waste.
-
Report: Report the spill to your laboratory supervisor and EHS department.
For a Large Spill:
-
Evacuate: Immediately evacuate the laboratory.
-
Alert: Activate the nearest fire alarm and contact your institution's emergency response team and EHS department.
-
Do not attempt to clean up a large spill yourself.
Conclusion: A Commitment to Safety and Sustainability
The responsible disposal of this compound is a critical aspect of laboratory safety and environmental stewardship. By following these detailed procedures, researchers can ensure that they are handling this compound in a manner that is safe for themselves, their colleagues, and the environment. Always consult your institution's specific guidelines and your local regulations to ensure full compliance.
References
- 1. epa.gov [epa.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. On the Incinerability of Highly Fluorinated Organic Compounds | Semantic Scholar [semanticscholar.org]
- 4. This compound | 1630906-35-2 [sigmaaldrich.com]
- 5. This compound | C7H12ClF2N | CID 91800869 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Navigating the Uncharted: A Guide to Safely Handling 1,1-Difluoro-5-azaspiro[2.5]octane Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
In the fast-paced world of drug discovery and development, novel chemical entities are the lifeblood of innovation. 1,1-Difluoro-5-azaspiro[2.5]octane hydrochloride is one such molecule, a promising building block in the synthesis of new therapeutic agents. However, with novelty comes uncertainty, particularly regarding toxicological properties. This guide provides a comprehensive framework for the safe handling, use, and disposal of this compound, grounded in the principles of proactive risk assessment and a deep respect for the unknown. As a Senior Application Scientist, my aim is to empower you with not just a set of procedures, but a safety-first mindset that will serve you throughout your research endeavors.
The Challenge of the Unknown: A Hazard Assessment
Our primary analogue for hazard assessment is the non-fluorinated parent compound, 6-Azaspiro[2.5]octane hydrochloride. For this related molecule, documented hazards include:
-
Harmful if swallowed, in contact with skin, or if inhaled.
-
Causes skin and serious eye irritation.
-
May cause respiratory irritation.
The introduction of two fluorine atoms to the spirocyclic core can significantly alter the molecule's chemical and biological properties. Fluorination can affect metabolic stability, lipophilicity, and binding affinity to biological targets, which in turn can influence its toxic potential. Therefore, we must assume that this compound presents, at a minimum, the same hazards as its non-fluorinated counterpart, with the potential for additional, uncharacterized risks.
Core Principles for Safe Handling
Given the limited data, our handling strategy is built on the "As Low As Reasonably Practicable" (ALARP) principle. This means taking every reasonable precaution to minimize exposure. The following hierarchy of controls should be implemented:
-
Elimination/Substitution: While not always feasible in a research context where the specific molecule is required, always consider if a less hazardous alternative could achieve the same scientific objective.
-
Engineering Controls: These are the first line of defense in minimizing exposure.
-
Administrative Controls: These are the policies and procedures that govern how work is done.
-
Personal Protective Equipment (PPE): This is the last line of defense and must be used in conjunction with engineering and administrative controls.
Personal Protective Equipment (PPE): Your Last Line of Defense
The selection of appropriate PPE is critical when handling compounds of unknown toxicity. The following table outlines the recommended PPE for various laboratory operations involving this compound.
| Operation | Eye and Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Aliquoting (Solid) | Safety glasses with side shields or chemical splash goggles. A face shield is recommended if there is a risk of splashing. | Nitrile or neoprene gloves (double-gloving recommended). Ensure gloves are compatible with the solvent if the compound is in solution. | A fully buttoned laboratory coat. | A NIOSH-approved N95 or higher respirator is recommended, especially when handling larger quantities or if the ventilation is not optimal. |
| Solution Preparation and Transfers | Chemical splash goggles. A face shield is recommended. | Nitrile or neoprene gloves (double-gloving recommended). Change gloves immediately if contaminated. | A fully buttoned laboratory coat. Consider a chemically resistant apron. | Work should be performed in a certified chemical fume hood. If there is a risk of aerosol generation outside of a fume hood, a NIOSH-approved respirator with an organic vapor cartridge is necessary. |
| Running Reactions and Work-up | Chemical splash goggles and a face shield. | Nitrile or neoprene gloves (double-gloving recommended). Consult a glove compatibility chart for the specific solvents being used. | A fully buttoned laboratory coat and a chemically resistant apron. | All operations should be conducted within a certified chemical fume hood. |
| Spill Cleanup | Chemical splash goggles and a face shield. | Heavy-duty nitrile or neoprene gloves. | Chemically resistant coveralls or a disposable suit. | A NIOSH-approved respirator with an organic vapor cartridge and a particulate filter (P100). |
Rationale for PPE Selection:
-
Eye and Face Protection: The potential for eye irritation necessitates robust protection. A face shield provides an additional barrier against splashes.
-
Hand Protection: Double-gloving provides an extra layer of protection against potential permeation. Nitrile and neoprene are generally good choices for a wide range of organic compounds, but always check for compatibility with any solvents in use.
-
Body Protection: A lab coat is the minimum requirement. For larger scale operations or in the event of a spill, more comprehensive protection is necessary to prevent skin contact.
-
Respiratory Protection: Due to the potential for respiratory irritation and the unknown inhalation toxicity, respiratory protection is a key consideration. All work with the solid and solutions should be performed in a fume hood to minimize airborne concentrations.
Step-by-Step Handling and Disposal Protocols
Receiving and Storage
-
Inspect: Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Label: Ensure the container is clearly labeled with the compound name, CAS number (1630906-35-2), and appropriate hazard warnings (e.g., "Potential Irritant," "Handle with Caution").
-
Store: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents. Keep the container tightly sealed.
Weighing and Aliquoting
Solution Preparation
-
Fume Hood: All solution preparation must be conducted in a certified chemical fume hood.
-
Add Slowly: When dissolving the solid, add it slowly to the solvent to avoid splashing.
-
Labeling: Clearly label the solution with the compound name, concentration, solvent, and date of preparation.
Spill Response
In the event of a spill, your immediate actions are crucial to prevent exposure and further contamination.
Disposal
All waste materials contaminated with this compound, including empty containers, disposable PPE, and spill cleanup materials, must be disposed of as hazardous chemical waste. Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of this compound down the drain or in the regular trash.
Conclusion: A Culture of Safety
The responsible use of novel chemical compounds is foundational to scientific progress. By treating this compound with the respect it deserves as a compound of unknown toxicity, you are not only protecting yourself and your colleagues but also fostering a culture of safety that is paramount in the laboratory. This guide provides a starting point; always consult your institution's Environmental Health and Safety (EHS) department for specific guidance and protocols.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
